molecular formula C18H21ClINO4 B591324 25I-NBMD hydrochloride CAS No. 1539266-14-2

25I-NBMD hydrochloride

Cat. No.: B591324
CAS No.: 1539266-14-2
M. Wt: 477.7 g/mol
InChI Key: QKMOLNYYXDCGFL-UHFFFAOYSA-N
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Description

25I-NBMD is a derivative of the phenethylamine hallucinogen 2C-I, characterized by the addition of a methylenedioxy-benzyl group to the amine. This addition increases the affinity (Ki = 0.049–0.21 nM) and activity (EC50 = 8.2 nM) at the serotonin receptor 5-HT2A. This product is intended for research and forensic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMOLNYYXDCGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClINO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539266-14-2
Record name 25I-Nbmd hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25I-NBMD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q6FBE3EOC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 25I-NBMD Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 25I-NBMD hydrochloride (hydrochloride), a potent and selective partial agonist for the serotonin (B10506) 5-HT₂ₐ receptor. This document details the chemical properties, a representative synthesis protocol, extensive characterization data, and the primary signaling pathway associated with its pharmacological activity. All quantitative data is summarized in structured tables, and key experimental methodologies are described in detail.

Chemical and Physical Properties

This compound is a derivative of the phenethylamine (B48288) hallucinogen 2C-I, distinguished by the addition of a methylenedioxy-benzyl group to the amine.[1] This structural modification significantly enhances its affinity and activity at the serotonin 5-HT₂ₐ receptor.[1] It is primarily utilized as an analytical reference standard and a research tool in chemistry and biology for studying serotonin receptor interactions.[2]

PropertyValueReference(s)
Formal Name N-(benzo[d][3][4]dioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride[1]
Synonym(s) Cimbi-29, NBMD-2C-I[1][5]
CAS Number 1539266-14-2[1]
Molecular Formula C₁₈H₂₀INO₄ • HCl[1]
Formula Weight 477.7 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
UV λmax 204, 235, 294 nm[1]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]

Synthesis of this compound

The most prevalent and documented method for the synthesis of 25I-NBMD is through a reductive amination process.[2] This reaction involves the condensation of a primary amine with an aldehyde to form an imine, which is then reduced to a secondary amine.

Synthesis Workflow

The overall synthetic pathway is illustrated below.

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 2C-I 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) ReductiveAmination Reductive Amination 2C-I->ReductiveAmination Piperonal Benzo[d][1,3]dioxole-4-carbaldehyde (Piperonal) Piperonal->ReductiveAmination 25I-NBMD_base 25I-NBMD (Free Base) ReductiveAmination->25I-NBMD_base Imine formation & reduction HCl_treatment HCl Treatment 25I-NBMD_base->HCl_treatment 25I-NBMD_HCl This compound HCl_treatment->25I-NBMD_HCl

Caption: Synthesis workflow for this compound.

Experimental Protocol (Representative)

Materials:

  • 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

  • Benzo[d][3][4]dioxole-4-carbaldehyde (Piperonal)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Methanol (B129727) (MeOH) or Dichloromethane (B109758) (DCM)

  • Glacial acetic acid (optional, as catalyst)

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (1.0 eq) and benzo[d][3][4]dioxole-4-carbaldehyde (1.0-1.2 eq) in a suitable solvent such as methanol or dichloromethane. If necessary, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the stirred solution containing the presumed imine intermediate, add the reducing agent, sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise. The reaction mixture is then stirred at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. If the reaction was carried out in methanol, the solvent is typically removed under reduced pressure. The residue is then taken up in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 25I-NBMD free base.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane/methanol) to afford the pure 25I-NBMD free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). To this solution, add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product as a crystalline solid.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Data
TechniqueObserved DataInterpretationReference(s)
¹H NMR Aromatic protons, methoxy (B1213986) group protons (singlets), and aliphatic chain protons (multiplets) are expected.Confirms the proton environment of the molecule.[3]
¹³C NMR Aromatic carbons bonded to oxygen (145-160 ppm), other aromatic carbons (100-135 ppm), a distinctive carbon bonded to iodine (~80-85 ppm), methoxy carbons (~55 ppm), and aliphatic carbons are expected.Confirms the carbon skeleton of the molecule. The signal for the carbon bonded to iodine is a key identifier.[3]
Mass Spectrometry (MS) DART-MS Fragment Formula: C₁₈H₂₀NO₄I, Calculated Mass: 442.0515.Confirms the molecular weight and elemental composition of the free base. Fragmentation patterns provide structural information.[4][6]
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C-O stretching (ethers), and aromatic ring vibrations are expected.Identifies the functional groups present in the molecule.[7][8]

Note: Detailed ¹³C NMR and FTIR data for this compound are not available in the cited literature. The provided interpretation is based on the known structure and data from closely related analogs like 25I-NBOMe.

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the primary method for assessing the purity of this compound.

Representative HPLC-MS/MS Method:

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 50 × 2.1, 1.8 μm).[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[9]

  • Flow Rate: Typically in the range of 0.3-0.7 mL/min.[9]

  • Detection: Mass spectrometry with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Pharmacology and Mechanism of Action

25I-NBMD is a potent partial agonist at the human serotonin 5-HT₂ₐ receptor.[2] Its high affinity makes it a valuable tool for investigating the structure and function of this receptor.[2]

Pharmacological ParameterValueReceptorReference(s)
Binding Affinity (Kᵢ) 0.049 - 0.21 nMHuman 5-HT₂ₐ[1]
Functional Activity (EC₅₀) 8.2 nMHuman 5-HT₂ₐ[1]
5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ protein pathway. Upon activation by an agonist like 25I-NBMD, the receptor initiates an intracellular signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 25I_NBMD 25I-NBMD 5HT2A_R 5-HT2A Receptor 25I_NBMD->5HT2A_R binds & activates Gq_protein Gq Protein 5HT2A_R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Downstream Cellular Response Ca2->Cellular_Response mediates PKC->Cellular_Response phosphorylates targets

Caption: 5-HT₂ₐ receptor signaling pathway activated by 25I-NBMD.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should always adhere to appropriate laboratory safety protocols and handle all chemical substances with care. The provided experimental protocol is a representative example and may require optimization for specific laboratory conditions.

References

An In-depth Technical Guide on the Mechanism of Action of 25I-NBMD Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25I-NBMD hydrochloride (also known as NBMD-2C-I and Cimbi-29) is a synthetic phenethylamine (B48288) derivative of the hallucinogen 2C-I.[1][2] It belongs to the N-benzyl-substituted phenethylamine class of compounds, which are recognized for their potent interactions with serotonin (B10506) receptors. Developed in 2006 by a team at Purdue University led by David Nichols, 25I-NBMD has emerged as a valuable research tool for investigating the structure and function of the serotonin 2A (5-HT2A) receptor due to its high binding affinity and specific activity.[2] This document provides a comprehensive technical overview of the mechanism of action of 25I-NBMD, summarizing its receptor binding profile, functional activity, and the signaling cascades it initiates.

Receptor Binding and Functional Activity Profile

25I-NBMD is characterized by its high affinity and potent partial agonism at the human 5-HT2A receptor.[1][2] The addition of a methylenedioxybenzyl group to the 2C-I structure significantly enhances its receptor affinity.[1] Its primary mechanism of action is the selective activation of this receptor subtype, which is central to the effects of many psychedelic compounds.[3][4]

Data Presentation: Quantitative Pharmacology

The tables below summarize the key quantitative data for 25I-NBMD's interaction with the 5-HT2A receptor. For a broader context on potential off-target activity, data for the closely related and more extensively studied analog, 25I-NBOMe, is also provided.

Table 1: 25I-NBMD Receptor Binding Affinity and Functional Potency

Receptor Parameter Value Species Reference
5-HT2A K_i (Binding Affinity) 0.049 - 0.21 nM Human [1][2]
5-HT2A EC_50 (Functional Potency) 8.2 nM Human [1]

| 5-HT2A | Efficacy | Partial Agonist | - |[1][2] |

Table 2: Receptor Binding Profile of the Analog 25I-NBOMe (for Context)

Receptor Parameter Value (K_i in nM) Species Reference
5-HT2A K_i 0.6 nM Human [5]
5-HT2C K_i 4.6 nM Human [5]
5-HT1A K_i 1800 nM Human [5]
Adrenergic α_1A K_i 370 nM Human [5]
Adrenergic α_2A K_i 320 nM Human [5]
Dopamine (B1211576) D_2 K_i 900 nM Human [5]

| Dopamine D_3 | K_i | 2100 nM | Human |[5] |

Disclaimer: The data in Table 2 is for the structural analog 25I-NBOMe and is provided for contextual purposes. While it suggests a potential selectivity profile, the specific off-target affinities of 25I-NBMD may differ.

Signaling Pathways

The primary molecular target of 25I-NBMD, the 5-HT2A receptor, is a G-protein coupled receptor (GPCR) that preferentially couples to the G_q/G_11 family of G-proteins.[6][7] Activation of this receptor by an agonist like 25I-NBMD initiates a well-characterized intracellular signaling cascade.

  • Canonical G_q/G_11 Pathway : Upon agonist binding, the G_q/G_11 protein is activated, which in turn stimulates the enzyme phospholipase C (PLC).[7]

  • Second Messenger Generation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2) into two second messengers: inositol (B14025) trisphosphate (IP_3) and diacylglycerol (DAG).[7]

  • Intracellular Calcium Mobilization : IP_3 diffuses through the cytoplasm and binds to IP_3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3][7]

  • Protein Kinase C Activation : DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates various downstream target proteins, leading to a cascade of cellular responses.[7]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 25I-NBMD 25I-NBMD 5HT2A_R 5-HT2A Receptor 25I-NBMD->5HT2A_R Binds Gq_G11 Gαq/11 5HT2A_R->Gq_G11 Activates PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets

Canonical 5-HT2A receptor Gq/G11 signaling pathway.

Downstream Neurotransmitter Modulation

Activation of cortical 5-HT2A receptors is known to modulate the release of other neurotransmitters. Studies on related compounds like 25I-NBOMe show that this activation leads to an increase in the extracellular levels of glutamate (B1630785) in the frontal cortex.[5][8] This glutamatergic surge is considered a key neurochemical event underlying the hallucinogenic effects of 5-HT2A agonists.[8][9] Furthermore, effects on dopamine and serotonin systems have also been observed.[5][9]

Neurotransmitter_Modulation NBMD 25I-NBMD HT2A 5-HT2A Receptor (on Pyramidal Neuron) NBMD->HT2A Activates Glu_Release ↑ Glutamate Release (Frontal Cortex) HT2A->Glu_Release Leads to DA_Release ↑ Dopamine Release (e.g., NAc) HT2A->DA_Release Modulates Psychedelic_Effects Psychedelic Effects Glu_Release->Psychedelic_Effects Contributes to DA_Release->Psychedelic_Effects Contributes to

Downstream effects of 5-HT2A activation on neurotransmitters.

Experimental Protocols: Generalized Methodologies

Detailed characterization of 25I-NBMD's mechanism of action involves a suite of in vitro assays.[3] The following sections outline the generalized protocols for key experiments.

1. Radioligand Binding Assay (to Determine K_i)

This competitive binding assay quantifies the affinity of 25I-NBMD for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.

  • Cell Preparation : Utilize cell membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human 5-HT2A receptor.

  • Assay Buffer : Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with requisite ions).

  • Reaction Mixture : In each well of a microplate, combine:

    • Cell membranes (at a predetermined protein concentration).

    • A fixed concentration of a high-affinity 5-HT2A radioligand (e.g., [³H]ketanserin).

    • Increasing concentrations of the unlabeled competitor ligand (this compound).

  • Incubation : Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.

  • Separation : Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer to remove non-specific binding.

  • Detection : Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of 25I-NBMD. Fit the data to a one-site competition model to calculate the IC_50 value, which is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.[10]

2. Inositol Monophosphate (IP1) Accumulation Assay (to Determine EC_50)

This functional assay measures the accumulation of the IP_3 metabolite, IP1, as a direct readout of G_q/G_11 pathway activation.[6]

  • Cell Culture : Plate cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1) in assay plates and culture until confluent.[6]

  • Cell Stimulation : Replace the culture medium with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. Add increasing concentrations of this compound to the wells. Include a positive control (e.g., serotonin) and a negative control (vehicle).

  • Incubation : Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.[6]

  • Cell Lysis : Lyse the cells using the lysis reagent provided with a commercial assay kit (e.g., HTRF, ELISA).

  • Detection : Quantify the amount of IP1 in the cell lysate according to the kit manufacturer's instructions. This typically involves a competitive immunoassay format.

  • Data Analysis : Plot the IP1 signal against the log concentration of 25I-NBMD. Fit the data to a sigmoidal dose-response curve to determine the EC_50 (concentration for 50% of maximal response) and E_max (maximum effect).

3. Calcium Mobilization Assay (to Determine EC_50)

This assay provides a real-time measurement of the increase in intracellular calcium concentration following receptor activation.[7][11]

  • Cell Preparation : Plate cells expressing the 5-HT2A receptor and a promiscuous G-protein (to couple to the calcium pathway) in a clear-bottom microplate.[11]

  • Dye Loading : Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer.

  • Compound Addition : Place the plate in a fluorescence plate reader (e.g., FLIPR). Add increasing concentrations of this compound to the wells while simultaneously monitoring fluorescence.

  • Detection : Measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum intracellular calcium concentration.

  • Data Analysis : Plot the peak fluorescence response against the log concentration of 25I-NBMD. Fit the data to a sigmoidal dose-response curve to calculate the EC_50 and E_max.

Experimental_Workflow A Compound of Interest (25I-NBMD) B Primary Screening: Radioligand Binding Assay A->B C Determine Binding Affinity (Ki) and Selectivity Profile B->C D Functional Assays: - Calcium Mobilization - IP1 Accumulation C->D If high affinity E Determine Potency (EC50) and Efficacy (Emax) D->E F Advanced Assays: - β-Arrestin Recruitment - Neurotransmitter Release E->F If potent agonist G Elucidate Biased Agonism & Downstream Effects F->G H Full Pharmacological Profile G->H

General experimental workflow for characterizing a 5-HT2A agonist.

Conclusion

This compound is a potent and high-affinity partial agonist of the serotonin 5-HT2A receptor. Its primary mechanism of action involves the activation of the G_q/G_11 signaling pathway, leading to increased intracellular calcium and the modulation of downstream neurotransmitter systems, particularly glutamate. The detailed pharmacological data and understanding of its signaling pathways make 25I-NBMD an important tool for researchers in neuroscience and drug development to probe the complexities of the serotonergic system.

References

Pharmacological Profile of 25I-NBMD Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBMD hydrochloride is a potent psychedelic compound belonging to the N-benzyl-substituted phenethylamine (B48288) class. A derivative of the hallucinogen 2C-I, 25I-NBMD is distinguished by the addition of a methylenedioxy-benzyl group to the amine, which significantly enhances its affinity and activity at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] This compound serves as a valuable research tool for investigating the structure and function of the 5-HT2A receptor, a key target in neuroscience and pharmacology. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental methodologies are provided to facilitate further research and drug development efforts.

Receptor Affinity and Functional Activity

This compound is a high-affinity partial agonist of the human 5-HT2A receptor.[1] The addition of the methylenedioxy-benzyl group significantly increases its affinity for this receptor. The key quantitative pharmacological parameters are summarized in the table below.

ParameterReceptorValueReference
Binding Affinity (Ki) Human 5-HT2A0.049 nM[1]
Functional Potency (EC50) Human 5-HT2A8.2 nM[2]

Experimental Protocols

Radioligand Displacement Assay for 5-HT2A Receptor Binding Affinity

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI)

  • This compound (test compound)

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin)

  • Scintillation cocktail

  • 96-well microplates

  • Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human 5-HT2A receptor to a sufficient density.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation.

      • 50 µL of radioligand at a concentration near its Kd.

      • 50 µL of either:

        • Assay buffer (for total binding).

        • Non-specific binding control (e.g., 10 µM ketanserin).

        • Varying concentrations of this compound.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Displacement Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Culture 5-HT2A expressing cells homogenization Homogenize cells cell_culture->homogenization centrifugation Centrifuge to isolate membranes homogenization->centrifugation resuspension Resuspend membrane pellet centrifugation->resuspension plate_setup Set up 96-well plate resuspension->plate_setup add_reagents Add membranes, radioligand, and test compound plate_setup->add_reagents incubation Incubate to equilibrium add_reagents->incubation filtration Filter and wash incubation->filtration scintillation Scintillation counting filtration->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis

Caption: Workflow for determining receptor binding affinity using a radioligand displacement assay.

Calcium Mobilization Functional Assay

This protocol describes a general method to determine the functional potency (EC50) of this compound by measuring its ability to induce calcium mobilization in cells expressing the 5-HT2A receptor.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for 5-HT2A receptor activation.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound (test compound)

  • A known 5-HT2A receptor agonist (positive control, e.g., serotonin)

  • A known 5-HT2A receptor antagonist (negative control, e.g., ketanserin)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Preparation:

    • Seed HEK293 cells expressing the human 5-HT2A receptor into 96-well black-walled, clear-bottom plates and grow to confluence.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Functional Assay:

    • Place the plate in a fluorescent plate reader.

    • Record a baseline fluorescence reading for each well.

    • Using the plate reader's injection system, add varying concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Normalize the data to the baseline fluorescence.

    • Plot the normalized fluorescence response against the logarithm of the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Experimental Workflow for Calcium Mobilization Assay

G cluster_cell_prep Cell Preparation cluster_assay_run Assay Execution cluster_data_proc Data Processing cell_seeding Seed 5-HT2A expressing cells dye_loading Load with calcium-sensitive dye cell_seeding->dye_loading washing Wash to remove excess dye dye_loading->washing baseline_reading Record baseline fluorescence washing->baseline_reading compound_addition Inject test compound baseline_reading->compound_addition kinetic_reading Record fluorescence over time compound_addition->kinetic_reading peak_response Determine peak response kinetic_reading->peak_response normalization Normalize data peak_response->normalization curve_fitting Fit dose-response curve to determine EC50 normalization->curve_fitting

Caption: Workflow for determining functional potency using a calcium mobilization assay.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

In addition to the canonical Gq/11 pathway, the 5-HT2A receptor can also signal through β-arrestin-dependent pathways. Upon agonist binding, β-arrestin is recruited to the receptor, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).

5-HT2A Receptor Gq-Mediated Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 25I-NBMD 25I-NBMD 5HT2A_R 5-HT2A Receptor 25I-NBMD->5HT2A_R binds Gq Gq/11 5HT2A_R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2 Ca2+ Cellular_Response Cellular Response Ca2->Cellular_Response mediates PKC->Cellular_Response mediates ER->Ca2 releases

Caption: Canonical Gq-mediated signaling pathway of the 5-HT2A receptor.

5-HT2A Receptor β-Arrestin-Mediated Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 25I-NBMD 25I-NBMD 5HT2A_R 5-HT2A Receptor 25I-NBMD->5HT2A_R binds GRK GRK 5HT2A_R->GRK activates beta_Arrestin β-Arrestin 5HT2A_R->beta_Arrestin recruits GRK->5HT2A_R phosphorylates MAPK_Cascade MAPK Cascade (e.g., ERK) beta_Arrestin->MAPK_Cascade activates Internalization Receptor Internalization beta_Arrestin->Internalization mediates Gene_Expression Changes in Gene Expression MAPK_Cascade->Gene_Expression regulates G 2C-I 2C-I (2-(4-iodo-2,5-dimethoxyphenyl)ethanamine) 25I-NBMD 25I-NBMD 2C-I->25I-NBMD Aldehyde 3,4-Methylenedioxybenzaldehyde Aldehyde->25I-NBMD Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->25I-NBMD Reductive Amination Final_Product This compound 25I-NBMD->Final_Product HCl HCl HCl->Final_Product Salt Formation

References

25I-NBMD Hydrochloride: A Technical Guide to its Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25I-NBMD hydrochloride (also known as NBMD-2C-I or Cimbi-29) is a potent and selective partial agonist of the serotonin (B10506) 2A (5-HT2A) receptor. It is a derivative of the phenethylamine (B48288) hallucinogen 2C-I. The addition of an N-(2,3-methylenedioxybenzyl) group to the 2C-I structure significantly enhances its affinity for the 5-HT2A receptor. This high affinity and selectivity make 25I-NBMD a valuable research tool for investigating the structure and function of the 5-HT2A receptor and its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, along with detailed experimental protocols and an examination of its primary signaling pathway.

Binding Affinity and Selectivity Profile

This compound exhibits high-affinity binding to the human 5-HT2A receptor, with reported Ki values in the sub-nanomolar to low nanomolar range.

Table 1: Binding Affinity of this compound at the Human 5-HT2A Receptor
ParameterValueReference
Ki0.049 - 0.21 nM[1]

In terms of functional activity, 25I-NBMD acts as a partial agonist at the human 5-HT2A receptor.

Table 2: Functional Activity of this compound at the Human 5-HT2A Receptor
ParameterValueReference
EC508.2 nM

A comprehensive selectivity profile of 25I-NBMD against a wide range of receptors is not extensively documented in the public domain. However, data from the closely related compound 25I-NBOMe can provide an indication of the expected selectivity. The NBOMe class of compounds generally displays significantly lower affinity for other serotonin receptor subtypes, as well as for dopaminergic and adrenergic receptors.

Table 3: Estimated Selectivity Profile of this compound (based on data for 25I-NBOMe)
ReceptorKi (nM)
Serotonin Receptors
5-HT2A0.049 - 0.21
5-HT1A> 500
5-HT2B1.91 - 130
5-HT2C1.03 - 4.6
Dopamine Receptors
D1> 500
D2> 500
D3> 500
Adrenergic Receptors
α1A> 500
Other Targets
µ-Opioid ReceptorSome NBOMes show off-target activity

Disclaimer: The selectivity data presented in Table 3, with the exception of the 5-HT2A receptor, is based on the profile of the related compound 25I-NBOMe and should be considered as an estimation for 25I-NBMD. Further experimental validation is required for a definitive selectivity profile.

Signaling Pathway

As a 5-HT2A receptor agonist, this compound primarily initiates its cellular effects through the Gq/11 signaling pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 25I_NBMD 25I-NBMD 5HT2A_R 5-HT2A Receptor 25I_NBMD->5HT2A_R Binds to Gq11 Gq/11 5HT2A_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing 5-HT2A receptors incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_radioligand Prepare radioligand solution (e.g., [³H]ketanserin) prep_radioligand->incubate prep_compound Prepare serial dilutions of 25I-NBMD HCl prep_compound->incubate filtrate Separate bound from free radioligand via vacuum filtration incubate->filtrate count Quantify radioactivity on filters filtrate->count analyze Calculate IC50 and Ki values count->analyze Functional_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis prep_cells Culture cells expressing 5-HT2A receptors prep_dye Load cells with a calcium-sensitive fluorescent dye prep_cells->prep_dye stimulate Add test compound to cells prep_dye->stimulate prep_compound Prepare serial dilutions of 25I-NBMD HCl prep_compound->stimulate measure Measure fluorescence changes over time stimulate->measure analyze Calculate EC50 values measure->analyze

References

An In-depth Technical Guide to the In Vitro and In Vivo Effects of 25I-NBMD Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBMD hydrochloride (N-(2,3-methylenedioxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride) is a potent psychedelic compound derived from the phenethylamine (B48288) 2C-I. As a member of the N-benzylphenethylamine class, it exhibits high affinity and functional activity at the serotonin (B10506) 5-HT2A receptor, a key target in psychedelic research. This technical guide provides a comprehensive overview of the known in vitro and in vivo effects of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. Due to the limited availability of in-depth studies specifically on this compound, relevant data from its close structural analog, 25I-NBOMe, is included for contextual understanding and comparative analysis, with clear demarcation.

In Vitro Effects

The in vitro profile of this compound is primarily characterized by its potent interaction with the human serotonin 5-HT2A receptor.

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the key quantitative metrics defining the interaction of this compound with the 5-HT2A receptor.

CompoundReceptorAssay TypeParameterValue (nM)
25I-NBMD Human 5-HT2ARadioligand BindingK_i_0.049
25I-NBMD Human 5-HT2AFunctional AssayEC_508.2
Experimental Protocols

This protocol describes a typical method for determining the binding affinity (K_i_) of a test compound like this compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 cells).

  • Radioligand, such as [³H]ketanserin.

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its K_d_ value), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

This protocol outlines a common method to assess the functional activity (EC₅₀) of a 5-HT2A receptor agonist like this compound by measuring the accumulation of a downstream second messenger, inositol (B14025) phosphate.

Materials:

  • Cells expressing the human 5-HT2A receptor.

  • [³H]myo-inositol.

  • Assay medium (e.g., inositol-free DMEM).

  • LiCl solution (to inhibit inositol monophosphatase).

  • Test compound (this compound) at various concentrations.

  • Lysis buffer.

  • Anion exchange chromatography columns.

  • Scintillation fluid and counter.

Procedure:

  • Culture the cells in a 96-well plate and label them overnight with [³H]myo-inositol in an inositol-free medium.

  • Wash the cells to remove unincorporated [³H]myo-inositol.

  • Pre-incubate the cells with a LiCl solution for a short period (e.g., 15-30 minutes).

  • Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 60 minutes) to stimulate IP production.

  • Terminate the stimulation by adding a lysis buffer (e.g., ice-cold perchloric acid).

  • Neutralize the cell lysates.

  • Separate the total [³H]inositol phosphates from free [³H]myo-inositol using anion exchange chromatography.

  • Quantify the amount of [³H]inositol phosphates using a scintillation counter.

  • Plot the concentration-response curve and determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.

Signaling Pathway

This compound acts as an agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that is believed to be central to its psychedelic effects.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 25I_NBMD 25I-NBMD 5HT2A_R 5-HT2A Receptor 25I_NBMD->5HT2A_R Binds Gq_protein Gq Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

5-HT2A Receptor Signaling Pathway

In Vivo Effects

The in vivo effects of this compound are less extensively documented than its in vitro properties. The primary behavioral assay reported is the head-twitch response (HTR) in mice, a model often used to predict hallucinogenic potential in humans.

Quantitative Data: Head-Twitch Response

The following table presents the potency of this compound in inducing the head-twitch response.

CompoundAnimal ModelBehavioral AssayParameterValue (mg/kg)
25I-NBMD C57BL/6J miceHead-Twitch ResponseED_501.13
Experimental Protocol: Head-Twitch Response (HTR) Assay

This protocol details the methodology used to assess the head-twitch response in mice following the administration of this compound.

Animals:

  • Male C57BL/6J mice.

Materials:

  • This compound dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • Observation chambers.

  • A system for detecting and recording head twitches (e.g., a head-mounted magnet and a magnetometer coil, or manual observation by a trained experimenter).

Procedure:

  • Acclimate the mice to the observation chambers for a period before drug administration.

  • Administer this compound or vehicle control via subcutaneous (SC) injection at various doses.

  • Immediately after injection, place the mice back into the observation chambers.

  • Record the number of head twitches over a specified period (e.g., 60 minutes). A head twitch is characterized as a rapid, side-to-side rotational movement of the head.

  • Analyze the data to determine the dose-response relationship.

  • Calculate the ED₅₀ (the dose that produces 50% of the maximal response) using non-linear regression analysis.

Comparative In Vivo Data from 25I-NBOMe

Disclaimer: The following data is from studies on 25I-NBOMe, a close structural analog of 25I-NBMD. These findings may not be directly transferable to this compound but are provided for context due to the limited in vivo data on the latter.

Studies on 25I-NBOMe have indicated a range of potential in vivo effects, including neurotoxicity and cardiovascular effects.

  • DNA Damage: In vivo studies in rats have suggested that 25B-NBOMe, another related compound, can cause DNA damage in the frontal cortex.

  • Neuronal Viability: In vitro studies with 25C-NBOMe have shown reduced viability of neuronal cell lines.

  • Neurogenesis: Injections of 25I-NBOMe in rats have been associated with a decrease in the number of newly formed neurons in the hippocampus.

  • Cardiomyocyte Viability: In vitro assays have demonstrated that 25I-NBOMe can decrease the viability of rat cardiomyocytes, with a reported TC₅₀ of 70.4 μM.[1]

  • ECG Abnormalities: Intravenous administration of 25I-NBOMe in rats has been shown to prolong the QTc interval, suggesting a potential for cardiac arrhythmias.[1]

  • Sympathomimetic Effects: Case reports of human intoxication with 25I-NBOMe often describe sympathomimetic effects such as tachycardia (rapid heart rate) and hypertension (high blood pressure).[2]

Synthesis

The most common method for synthesizing this compound is through reductive amination.

Experimental Protocol: Reductive Amination (Representative Protocol)

This protocol provides a general procedure for the synthesis of N-benzylphenethylamines like 25I-NBMD.

Materials:

Procedure:

  • Dissolve 2C-I hydrochloride and 3,4-methylenedioxybenzaldehyde in the chosen solvent.

  • Add triethylamine to neutralize the hydrochloride and free the amine.

  • Stir the mixture at room temperature to allow for the formation of the intermediate imine.

  • Slowly add the reducing agent (e.g., NaBH₄) to the reaction mixture.

  • Continue stirring until the reduction of the imine to the secondary amine is complete.

  • Quench the reaction, typically with the addition of water.

  • Remove the organic solvent under reduced pressure.

  • Perform a liquid-liquid extraction using dichloromethane and water to isolate the product.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product, for example, by column chromatography.

  • Dissolve the purified freebase in a suitable solvent and add hydrochloric acid to precipitate 25I-NBMD as its hydrochloride salt.

  • Collect the precipitate by filtration and dry to obtain the final product.

Synthesis Workflow

synthesis_workflow 2CI_HCl 2C-I HCl Imine_Formation Imine Formation 2CI_HCl->Imine_Formation Piperonal Piperonal Piperonal->Imine_Formation Solvent_Base Solvent + Base (e.g., MeOH, Et3N) Solvent_Base->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Workup Workup & Extraction Reduction->Workup Purification Purification (Chromatography) Workup->Purification Salt_Formation Salt Formation (HCl) Purification->Salt_Formation Final_Product 25I-NBMD HCl Salt_Formation->Final_Product

Reductive Amination Synthesis Workflow

Conclusion

This compound is a potent serotonin 5-HT2A receptor agonist with demonstrated in vitro affinity and functional activity in the low nanomolar range. Its in vivo effects in animal models, particularly the induction of the head-twitch response, are consistent with its classification as a psychedelic compound. While detailed in vivo toxicological and pharmacokinetic data for this compound are currently limited, studies on the closely related compound 25I-NBOMe suggest potential for neurotoxic and cardiovascular adverse effects that warrant further investigation for any N-benzylphenethylamine derivative. The established synthetic route via reductive amination provides a basis for the preparation of this and related compounds for further research into the structure-activity relationships of 5-HT2A receptor agonists. This technical guide serves as a foundational resource for researchers in the field, summarizing the current state of knowledge and providing representative experimental frameworks for future studies.

References

The Serotonin 5-HT2A Receptor and its Interaction with 25I-NBMD Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the potent synthetic agonist, 25I-NBMD hydrochloride (also known as NBMD-2C-I or Cimbi-29), and the serotonin (B10506) 5-HT2A receptor. 25I-NBMD is a derivative of the phenethylamine (B48288) hallucinogen 2C-I, distinguished by the addition of a methylenedioxy-benzyl group to the amine, which significantly enhances its affinity and activity at the 5-HT2A receptor.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved in this interaction.

Quantitative Pharmacological Data

This compound is a high-potency agonist at the human 5-HT2A receptor.[2] The addition of the methylenedioxybenzyl group significantly increases its receptor affinity when compared to its parent compound, 2C-I.[3] The following tables present the reported binding affinities and functional potencies for 25I-NBMD and related compounds for comparative analysis.

CompoundReceptorBinding Affinity (Ki) [nM]Reference(s)
This compound Human 5-HT2A0.049[2]
This compound 5-HT2A0.049–0.21[1][3]
25I-NB34MDHuman 5-HT2A0.67[4]
25I-NBOMe5-HT2A0.6[5][6]
25B-NBOMe5-HT2ANot specified[2]
25C-NBOMe5-HT2A2.89 ± 1.05[7]
25D-NBOMe5-HT2AHigh affinity[8]
25E-NBOMe5-HT2AHigh affinity[8]
25H-NBOMe5-HT2A15.3 - 40[9]
25I-NBOH5-HT2AHigh affinity[8]
25N-NBOMe5-HT2AHigh affinity[8]
CompoundReceptorFunctional Potency (EC50) [nM]EfficacyReference(s)
This compound Human 5-HT2A8.2Partial Agonist[1][3]
25D-NBOMe5-HT2ASubnanomolar to low nanomolarFull Agonist (85.9–95.1% of 5-HT max)[8]
25E-NBOMe5-HT2ASubnanomolar to low nanomolarFull Agonist (85.9–95.1% of 5-HT max)[8]
25H-NBOMe5-HT2A~40Full Agonist (85.9–95.1% of 5-HT max)[8][9]
25I-NBOH5-HT2ASubnanomolar to low nanomolarFull Agonist (85.9–95.1% of 5-HT max)[8]
25N-NBOMe5-HT2ASubnanomolar to low nanomolarFull Agonist (85.9–95.1% of 5-HT max)[8]

Experimental Protocols

The characterization of this compound's interaction with the 5-HT2A receptor involves several standard pharmacological assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of 25I-NBMD for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from HEK293T cells heterologously expressing the human 5-HT2A receptor.

  • Radioligand, such as [¹²⁵I]DOI, a known 5-HT2A agonist.[8]

  • Test compound: this compound.

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (25I-NBMD).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (HEK293T with 5-HT2A) incubation Incubate Membranes, Radioligand, & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand ([¹²⁵I]DOI) & Test Compound (25I-NBMD) prep_ligands->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Non-linear Regression (Determine IC50) counting->analysis calculation Cheng-Prusoff Equation (Calculate Ki) analysis->calculation

Radioligand Binding Assay Workflow
Functional Assays: Inositol (B14025) Phosphate (B84403) (IP) Accumulation

Activation of the Gq-coupled 5-HT2A receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is a direct way to quantify the functional activity of an agonist.

Objective: To determine the potency (EC50) and efficacy of 25I-NBMD as a 5-HT2A receptor agonist.

Materials:

  • HEK293T cells expressing the human 5-HT2A receptor.

  • [³H]myo-inositol.

  • Assay medium (e.g., DMEM/F12).

  • LiCl solution (to inhibit inositol monophosphatase).

  • Test compound: this compound.

  • Lysis buffer.

  • Anion exchange chromatography columns.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Cell Labeling: Cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: The cells are pre-incubated with LiCl solution.

  • Stimulation: The cells are then stimulated with varying concentrations of 25I-NBMD for a defined period.

  • Lysis: The reaction is stopped by lysing the cells.

  • Separation: The cell lysates are applied to anion exchange columns to separate the [³H]inositol phosphates from free [³H]inositol.

  • Elution and Quantification: The [³H]inositol phosphates are eluted and the radioactivity is measured by scintillation counting.

  • Data Analysis: Dose-response curves are generated by plotting the amount of [³H]inositol phosphate accumulation against the logarithm of the agonist concentration. The EC50 and Emax values are determined from these curves.

Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[10][11] Upon activation by an agonist like 25I-NBMD, the receptor undergoes a conformational change, leading to the activation of Gαq. This initiates a downstream signaling cascade. The receptor can also engage β-arrestin pathways, which can lead to receptor desensitization and internalization, as well as G protein-independent signaling.[10][11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist 25I-NBMD receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gαq/βγ receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

5-HT2A Receptor Gq Signaling Pathway

In addition to the canonical Gq pathway, the 5-HT2A receptor can also signal through β-arrestin. This pathway is important for receptor desensitization and can also initiate distinct signaling cascades.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist 25I-NBMD receptor 5-HT2A Receptor agonist->receptor Binds grk GRK receptor->grk Recruits receptor_p Phosphorylated 5-HT2A Receptor grk->receptor Phosphorylates beta_arrestin β-Arrestin receptor_p->beta_arrestin Recruits internalization Receptor Internalization beta_arrestin->internalization Promotes signaling β-Arrestin Mediated Signaling (e.g., MAPK) beta_arrestin->signaling Initiates

5-HT2A Receptor β-Arrestin Pathway

Conclusion

This compound is a valuable research tool for investigating the structure and function of the 5-HT2A receptor due to its high affinity and potency.[3] Its interaction with the receptor is primarily mediated through the Gαq signaling pathway, leading to downstream cellular responses. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this and similar compounds, aiding in the ongoing research and development of novel therapeutics targeting the serotonergic system.

References

"25I-NBMD hydrochloride as a potent partial agonist for the 5HT2A receptor"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 25I-NBMD Hydrochloride: A Potent Partial Agonist for the 5-HT2A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent and selective partial agonist for the serotonin (B10506) 2A (5-HT2A) receptor. This document consolidates key quantitative data, details established experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

25I-NBMD (also known as NBMD-2C-I or Cimbi-29) is a synthetic phenethylamine (B48288) derivative of the hallucinogen 2C-I.[1][2][3] It was developed in 2006 by a team at Purdue University led by David Nichols.[3] The addition of a methylenedioxy-benzyl group to the amine of the 2C-I structure significantly increases its affinity and activity at the 5-HT2A receptor.[2][4][5] As a potent partial agonist, 25I-NBMD is a valuable tool in neuroscience research for probing the structure and function of the 5-HT2A receptor.[2][3]

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound at the human 5-HT2A receptor.

ParameterValueReceptorDescription
Binding Affinity (Ki) 0.049 - 0.21 nMHuman 5-HT2ARepresents the concentration of the ligand that will bind to half the receptor sites at equilibrium. A lower Ki value indicates a higher binding affinity.[2][3][4][5]
Functional Potency (EC50) 8.2 nMHuman 5-HT2AThe concentration of the agonist that provokes a response halfway between the baseline and maximum response.[2][4][5]
Agonist Activity Partial AgonistHuman 5-HT2ABinds to and activates the receptor, but only with partial efficacy relative to a full agonist.[2][3]

Signaling Pathways of the 5-HT2A Receptor

Activation of the 5-HT2A receptor by an agonist like 25I-NBMD primarily initiates the canonical Gq/G11 signaling pathway. This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This pathway is central to the receptor's physiological and psychoactive effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Triggers Cellular_Response Cellular Response Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to Ligand 25I-NBMD (Agonist) Ligand->Receptor Binds to

Canonical 5-HT2A receptor Gq signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of compounds like 25I-NBMD. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[7]

  • Radioligand: A high-affinity 5-HT2A antagonist, such as [3H]ketanserin or agonist [125I]DOI.[8][9]

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Tris-HCl or similar physiological buffer.

  • Filtration System: 96-well filter plates (e.g., GF/B or GF/C filters) and a vacuum manifold.[9]

  • Scintillation Counter: For detecting radioactivity.[7]

2. Procedure:

  • Preparation: Pre-soak filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[9]

  • Incubation: In each well, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (25I-NBMD).

  • Equilibrium: Incubate the plates at room temperature for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.[9]

  • Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail and measure the radioactivity in each well using a microplate scintillation counter.[9]

3. Data Analysis:

  • Generate a competition curve by plotting the percentage of specific binding against the log concentration of 25I-NBMD.

  • Calculate the IC50 value (the concentration of 25I-NBMD that displaces 50% of the radioligand).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, 25I-NBMD) B Incubate Components in 96-well Plate A->B Combine C Rapid Vacuum Filtration (Separates Bound from Unbound) B->C After Equilibrium D Wash Filters with Cold Buffer C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Workflow for a radioligand binding assay.
Functional Assay: Calcium Mobilization (for EC50 Determination)

This assay measures the functional potency of an agonist by detecting the increase in intracellular calcium concentration following receptor activation.[6]

1. Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor.[6][10]

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.[10][11]

  • Test Compound: this compound, serially diluted.

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading with automated injection, such as a FLIPR or FlexStation.

2. Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing the Fluo-4 AM dye. Incubate the plate at 37°C for approximately 60 minutes to allow the cells to take up the dye.

  • Washing: Gently wash the cells with an assay buffer to remove excess extracellular dye.

  • Signal Detection: Place the plate into the fluorescence reader. Establish a stable baseline fluorescence reading.

  • Compound Addition: Use the instrument's automated injector to add varying concentrations of 25I-NBMD to the wells while continuously recording the fluorescence signal.

  • Measurement: Monitor the change in fluorescence intensity over time. The binding of 25I-NBMD to the 5-HT2A receptor will trigger calcium release, causing a rapid increase in Fluo-4 fluorescence.[11]

3. Data Analysis:

  • For each concentration of 25I-NBMD, determine the peak fluorescence response over baseline.

  • Plot the response against the log concentration of 25I-NBMD to generate a dose-response curve.

  • Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

Calcium_Assay_Workflow A Seed 5-HT2A Expressing Cells in Microplate B Load Cells with Fluorescent Ca²⁺ Dye (e.g., Fluo-4) A->B Incubate C Establish Baseline Fluorescence in Plate Reader B->C After Washing D Inject 25I-NBMD (Agonist) & Record Kinetic Response C->D E Measure Peak Fluorescence Intensity D->E F Data Analysis (Generate Dose-Response Curve, Calculate EC50) E->F

Workflow for a calcium mobilization functional assay.

Synthesis and Characterization

25I-NBMD is synthesized from its phenethylamine precursor, 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I).[2] The synthesis typically involves a reductive amination process, reacting 2C-I with an appropriate aldehyde.[2] Rigorous analytical characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry is essential to confirm the structure and purity of the final compound.[2]

Conclusion

This compound is a highly potent and selective partial agonist for the 5-HT2A receptor, characterized by sub-nanomolar binding affinity and low nanomolar functional potency. Its well-defined pharmacology makes it an indispensable research tool for investigating the intricacies of the 5-HT2A receptor system, from fundamental signaling mechanisms to its role in complex neurological processes. The standardized protocols outlined in this guide provide a robust framework for its characterization and application in a research setting.

References

An In-depth Technical Guide to 25I-NBMD Hydrochloride: Discovery, History, and Core Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 25I-NBMD hydrochloride, a potent and selective serotonin (B10506) 5-HT2A receptor partial agonist. It details the compound's discovery and historical context, its chemical and pharmacological properties, and provides in-depth experimental protocols for its synthesis, receptor binding affinity determination, and functional characterization. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the 5-HT2A receptor and its ligands.

Introduction

This compound (also known as NBMD-2C-I and Cimbi-29) is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1] It belongs to the N-benzylphenethylamine class of compounds, which are known for their high affinity and agonist activity at the serotonin 5-HT2A receptor.[2] The addition of an N-(2,3-methylenedioxybenzyl) group to the 2C-I backbone significantly enhances its affinity for the 5-HT2A receptor, making it a valuable tool for studying the structure and function of this important G-protein coupled receptor (GPCR).[3][4] This guide will cover the key aspects of this compound, from its initial synthesis to its characterization in various experimental paradigms.

Discovery and History

25I-NBMD was first synthesized and characterized in 2006 by a research team at Purdue University led by Dr. David E. Nichols, a prominent figure in the field of psychedelic research.[1] The development of 25I-NBMD was part of a broader investigation into the structure-activity relationships of N-benzyl derivatives of hallucinogenic phenethylamines. The goal was to create highly potent and selective ligands for the 5-HT2A receptor to be used as molecular probes. The hydrochloride salt form of 25I-NBMD is often used in research settings to improve its stability and handling.[5]

Chemical and Pharmacological Properties

Chemical Data
PropertyValue
IUPAC Name N-[(2H-1,3-benzodioxol-4-yl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride
Other Names 25I-NBMD HCl, NBMD-2C-I HCl, Cimbi-29
CAS Number 1539266-14-2
Molecular Formula C₁₈H₂₀INO₄ · HCl
Molar Mass 477.7 g/mol
Appearance Crystalline solid
Pharmacological Data

25I-NBMD is a potent partial agonist at the human 5-HT2A receptor.[1] Its pharmacological activity is summarized in the table below.

ParameterReceptorValueReference
Binding Affinity (Ki) Human 5-HT2A0.049 nM[1]
Human 5-HT2A0.049–0.21 nM[3][4]
Functional Potency (EC50) Human 5-HT2A8.2 nM[3][4]

Experimental Protocols

Synthesis of this compound via Reductive Amination

The most common method for synthesizing 25I-NBMD is through a one-pot reductive amination reaction.[5] This involves the reaction of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) with 2,3-methylenedioxybenzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the secondary amine. The final product is then converted to its hydrochloride salt.

Materials:

  • 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

  • 2,3-methylenedioxybenzaldehyde

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve 2C-I (1 equivalent) and 2,3-methylenedioxybenzaldehyde (1.1 equivalents) in methanol or ethanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1-3 hours to allow for the formation of the imine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (2 equivalents) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the freebase of 25I-NBMD.

  • Dissolve the freebase in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

G 2C-I 2C-I Imine_Formation Imine Formation (Schiff Base) 2C-I->Imine_Formation Aldehyde 2,3-Methylenedioxy- benzaldehyde Aldehyde->Imine_Formation Reduction Reduction (NaBH4) Imine_Formation->Reduction Freebase 25I-NBMD (Freebase) Reduction->Freebase Salt_Formation Salt Formation (HCl) Freebase->Salt_Formation Final_Product 25I-NBMD HCl Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

In Vitro 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human 5-HT2A receptor. The assay utilizes a radiolabeled antagonist, such as [³H]ketanserin, and membranes prepared from cells stably expressing the human 5-HT2A receptor.

Materials:

  • Membranes from CHO-K1 or HEK-293 cells stably transfected with the human 5-HT2A receptor.

  • [³H]ketanserin (radioligand)

  • This compound (test compound)

  • Serotonin or another known 5-HT2A ligand (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well microplate, add the cell membranes, [³H]ketanserin at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of a non-labeled 5-HT2A ligand (for non-specific binding), or a dilution of this compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity in each vial using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using a non-linear regression analysis to determine the IC50 value of this compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Prepare_Reagents Prepare Reagents: - Cell Membranes - [3H]ketanserin - 25I-NBMD dilutions Incubate Incubate Plate: Membranes + [3H]ketanserin + 25I-NBMD Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Determine_IC50 Determine IC50 Calculate_Binding->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calculate_Ki

Caption: Experimental workflow for 5-HT2A receptor binding assay.

In Vitro 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol describes a functional assay to determine the potency (EC50) of this compound as a 5-HT2A receptor agonist by measuring changes in intracellular calcium concentration. The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation leads to an increase in intracellular calcium.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound (test compound)

  • A known 5-HT2A receptor agonist (e.g., serotonin) as a positive control.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the 5-HT2A receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare a series of dilutions of this compound in assay buffer.

  • Place the cell plate in the fluorescence plate reader.

  • Initiate the kinetic read and establish a baseline fluorescence reading.

  • Add the different concentrations of this compound or the positive control to the wells.

  • Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the peak response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G Start Start Agonist 25I-NBMD Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on Calcium_Release Ca2+ Release ER->Calcium_Release Cellular_Response Cellular_Response Calcium_Release->Cellular_Response Leads to

Caption: 5-HT2A receptor signaling pathway.

Conclusion

This compound is a potent and valuable research tool for investigating the pharmacology of the 5-HT2A receptor. Its high affinity and partial agonist activity make it suitable for a range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and characterize 25I-NBMD and similar compounds, contributing to a deeper understanding of the serotonergic system and the development of novel therapeutics targeting the 5-HT2A receptor.

References

In-Depth Technical Guide to 25I-NBMD Hydrochloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of 25I-NBMD hydrochloride (also known as Cimbi-29). The information presented herein is intended for an audience with a strong background in chemistry, pharmacology, and molecular biology.

Introduction

This compound is a potent and selective partial agonist for the serotonin (B10506) 5-HT₂ₐ receptor.[1] It is a derivative of the phenethylamine (B48288) hallucinogen 2C-I, characterized by the addition of an N-(2,3-methylenedioxybenzyl) group to the amine.[2][3][4] This structural modification significantly enhances its affinity and functional activity at the 5-HT₂ₐ receptor compared to its parent compound, 2C-I.[2][3][4] Discovered in 2006 by a team at Purdue University led by David Nichols, 25I-NBMD has become a valuable research tool for investigating the structure and function of the 5-HT₂ₐ receptor.[1]

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of N-(benzo[d][2][5]dioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine.[3] The addition of the hydrochloride salt improves the compound's stability and handling for research purposes.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Synonyms Cimbi-29, NBMD-2C-I[1]
CAS Number 1539266-14-2[3]
Molecular Formula C₁₈H₂₀INO₄ • HCl[3]
Molecular Weight 477.7 g/mol [3]
Purity ≥98%[3][4]
Appearance Crystalline solid[3][4]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[3]
λmax 204, 235, 294 nm[3]
SMILES COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl[3]
InChI InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H[3]

Pharmacological Properties

25I-NBMD is a high-affinity partial agonist at the human 5-HT₂ₐ receptor.[1] Its pharmacological activity is primarily mediated through its interaction with this receptor subtype.

Table 2: Receptor Binding Affinity and Functional Activity of 25I-NBMD

ParameterReceptorValueSource
Binding Affinity (Ki) Human 5-HT₂ₐ0.049 nM[1]
Functional Activity (EC₅₀) Human 5-HT₂ₐ8.2 nM[2][3][4]

Signaling Pathway

As an agonist at the 5-HT₂ₐ receptor, this compound activates the Gq/G11 signaling cascade. This G protein-coupled receptor (GPCR) pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 25I-NBMD 25I-NBMD 5HT2A_Receptor 5-HT2A Receptor 25I-NBMD->5HT2A_Receptor Binds to G_Protein Gq/G11 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

Synthesis of this compound

The synthesis of 25I-NBMD is typically achieved through a reductive amination process.[2]

Materials:

  • 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

  • Benzo[d][2][5]dioxole-4-carbaldehyde

  • Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃)

  • Ethanol

  • Hydrochloric acid (for salt formation)

Procedure:

  • Dissolve 2C-I and benzo[d][2][5]dioxole-4-carbaldehyde in ethanol.

  • Stir the mixture at room temperature to allow for the formation of the intermediate imine (Schiff base).

  • Slowly add the reducing agent (e.g., sodium borohydride) to the reaction mixture.

  • Continue stirring until the reduction of the imine to the secondary amine is complete.

  • Quench the reaction and remove the solvent under reduced pressure.

  • Purify the resulting 25I-NBMD freebase using appropriate chromatographic techniques.

  • Dissolve the purified freebase in a suitable solvent and treat with hydrochloric acid to precipitate this compound.

  • Collect the precipitate by filtration and dry to yield the final product.

Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity (Ki)

The binding affinity of 25I-NBMD for the 5-HT₂ₐ receptor is determined using a competitive radioligand binding assay. The following is a general protocol based on standard methods.

Materials:

  • Cell membranes expressing the human 5-HT₂ₐ receptor (e.g., from CHO-K1 or HEK293 cells)

  • Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Prepare cell membranes with 5-HT2A receptors inc1 Add membranes, radioligand, and competitor to 96-well plate prep1->inc1 prep2 Prepare serial dilutions of 25I-NBMD (competitor) prep2->inc1 prep3 Prepare radioligand solution (e.g., [3H]ketanserin) prep3->inc1 inc2 Incubate to reach equilibrium (e.g., 60 min at 30°C) inc1->inc2 sep1 Vacuum filter to separate bound and free radioligand inc2->sep1 sep2 Wash filters with ice-cold buffer sep1->sep2 sep3 Add scintillation cocktail to dried filters sep2->sep3 sep4 Count radioactivity in a microplate scintillation counter sep3->sep4 ana1 Plot % inhibition vs. log[competitor] sep4->ana1 ana2 Calculate IC50 value ana1->ana2 ana3 Calculate Ki using the Cheng-Prusoff equation ana2->ana3

Competitive Radioligand Binding Assay Workflow

Procedure:

  • Thaw the cell membrane preparation on ice and resuspend in the final assay buffer.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubate the plate with gentle agitation for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through the filter plates, separating the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Dry the filter plates, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.

  • Determine the concentration of 25I-NBMD that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.

  • Calculate the binding affinity (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay for 5-HT₂ₐ Receptor Activity (EC₅₀)

The functional activity of 25I-NBMD as a 5-HT₂ₐ receptor agonist is typically determined by measuring the accumulation of inositol phosphates (IPs), a downstream product of the Gq signaling pathway.

Materials:

  • Cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO-K1 cells)

  • Cell culture medium

  • [³H]myo-inositol

  • Stimulation buffer

  • This compound

  • Lysis buffer

  • Ion-exchange chromatography columns

  • Scintillation counter

Procedure:

  • Culture the cells in the presence of [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Wash the cells to remove unincorporated [³H]myo-inositol.

  • Pre-incubate the cells in a stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Stimulate the cells with varying concentrations of this compound for a defined period.

  • Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid).

  • Neutralize the cell lysates.

  • Separate the total [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography.

  • Quantify the amount of [³H]inositol phosphates produced using a scintillation counter.

  • Plot the amount of [³H]inositol phosphates produced against the logarithm of the 25I-NBMD concentration.

  • Determine the EC₅₀ value, which is the concentration of 25I-NBMD that produces 50% of the maximal response, using non-linear regression analysis.

Conclusion

This compound is a potent and selective 5-HT₂ₐ receptor partial agonist with well-characterized chemical and pharmacological properties. Its high affinity and functional activity make it an invaluable tool for researchers studying the role of the 5-HT₂ₐ receptor in various physiological and pathological processes. The experimental protocols outlined in this guide provide a foundation for the synthesis and in vitro characterization of this and similar compounds.

References

An In-depth Technical Guide to 25I-NBMD Hydrochloride and 2C-I for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Two Potent Serotonergic Psychedelics

This technical guide provides a comprehensive comparison of 25I-NBMD hydrochloride and its parent compound, 2C-I. Both molecules are potent agonists at the serotonin (B10506) 5-HT2A receptor, a key target in psychedelic research and the development of novel therapeutics for psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their chemical properties, pharmacological profiles, and the experimental methodologies used to characterize them.

Comparative Overview

2C-I (2,5-dimethoxy-4-iodophenethylamine) is a psychedelic phenethylamine (B48288) first synthesized by Alexander Shulgin.[1] It acts as a serotonin 5-HT2A receptor agonist, which is believed to be the primary mechanism for its hallucinogenic effects.[1][2] this compound is a derivative of 2C-I, characterized by the addition of an N-(2,3-methylenedioxybenzyl) group to the amine.[3][4] This structural modification significantly enhances its affinity and potency at the 5-HT2A receptor.[3][5][6][7]

The N-benzyl substitution in 25I-NBMD results in a compound with sub-nanomolar affinity for the 5-HT2A receptor, making it a valuable tool for probing the structure and function of this receptor.[3][4] In contrast, while still potent, 2C-I exhibits a lower affinity. This difference in potency is also reflected in in vivo studies, such as the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic activity.[8]

Chemical Properties

The key structural difference between 2C-I and 25I-NBMD is the N-benzyl group present in the latter. This addition significantly impacts the molecule's interaction with the 5-HT2A receptor.

PropertyThis compound2C-I
IUPAC Name N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride[9]2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine[1]
Molecular Formula C₁₈H₂₁ClINO₄[9]C₁₀H₁₄INO₂[1]
Molar Mass 477.7 g/mol [9]307.131 g·mol⁻¹[1]
CAS Number 1539266-14-2[9]69587-11-7[1]
Pharmacological Profile: Receptor Binding Affinities and Functional Potency

The addition of the N-(2,3-methylenedioxybenzyl) group in 25I-NBMD dramatically increases its binding affinity (Ki) and functional potency (EC50) at the 5-HT2A receptor compared to 2C-I. While comprehensive binding data for 25I-NBMD across a wide range of receptors is not as readily available as for its close analog 25I-NBOMe, the existing data clearly indicates its high affinity and selectivity for the 5-HT2A receptor. The following table summarizes available data, with some values for N-benzyl derivatives included for comparison.

ReceptorThis compound (Ki in nM)2C-I (Ki in nM)Notes
5-HT2A 0.049 - 0.21[3][5][6][7]~16-fold lower than 25I-NBOMe[10]25I-NBMD shows exceptionally high affinity.
5-HT2C Data not widely availableData not widely availableN-benzyl phenethylamines generally show high affinity for 5-HT2C.[11]
5-HT1A Likely low affinityLower affinity than 5-HT2A[11]N-benzyl substitution tends to reduce 5-HT1A affinity.[11]
Dopamine (B1211576) (D1-3) Likely low (micromolar) affinityData not widely availableN-benzyl phenethylamines generally have low affinity for dopamine receptors.[2]
Adrenergic (α1) Likely low (micromolar) affinityData not widely availableN-benzyl phenethylamines show some affinity for α1 adrenergic receptors.[11]

Functional Potency (EC50)

Compound5-HT2A Receptor (EC50 in nM)Notes
25I-NBMD 8.2[3][5][6][7]Potent partial agonist.[4]
2C-I Varies depending on the assayFull agonist in some functional assays.[2]

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound and 2C-I.

Synthesis of this compound

The synthesis of this compound is typically achieved through reductive amination, a common method for forming N-benzyl phenethylamines.

Materials:

  • 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

  • 2,3-methylenedioxybenzaldehyde

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ethanol

  • Hydrochloric acid (in a suitable solvent, e.g., ether or isopropanol)

Procedure:

  • Imine Formation: Dissolve equimolar amounts of 2C-I and 2,3-methylenedioxybenzaldehyde in ethanol. Stir the mixture at room temperature to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions to reduce the imine to the secondary amine.

  • Quenching and Extraction: After the reaction is complete, quench the excess sodium borohydride by the slow addition of water. Extract the product into a non-polar organic solvent such as dichloromethane (B109758) or ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Salt Formation: Evaporate the solvent to obtain the freebase of 25I-NBMD. Dissolve the freebase in a suitable solvent like ether or isopropanol (B130326) and add a solution of hydrochloric acid in the same solvent to precipitate 25I-NBMD as its hydrochloride salt.

  • Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent system to obtain the pure product.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT2A receptor using [³H]ketanserin as the radioligand.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • [³H]ketanserin (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (this compound, 2C-I) at various concentrations

  • Non-specific binding control (e.g., 10 µM spiperone (B1681076) or unlabeled ketanserin)

  • 96-well microplates

  • Scintillation cocktail and counter

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound at various concentrations.

  • Radioligand Addition: Add [³H]ketanserin to each well at a concentration close to its Kd for the 5-HT2A receptor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Flux

This assay measures the functional potency of agonists at the Gq-coupled 5-HT2A receptor by quantifying the increase in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (this compound, 2C-I) at various concentrations

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating: Plate the HEK293-5-HT2A cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Assay: Place the plate in a fluorescent plate reader. Measure the baseline fluorescence.

  • Compound Addition: Inject the test compounds at various concentrations into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Assay: Head-Twitch Response (HTR) in Mice

The HTR is a behavioral assay used as a proxy for the hallucinogenic potential of 5-HT2A receptor agonists in rodents.[8]

Materials:

  • Male C57BL/6J mice

  • Test compounds (this compound, 2C-I) dissolved in a suitable vehicle (e.g., saline)

  • Observation chambers

  • Video recording equipment (optional, for later analysis)

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for a period before drug administration.

  • Drug Administration: Administer the test compounds subcutaneously or intraperitoneally at various doses.

  • Observation: Immediately after injection, place the mice back into the observation chambers and record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is defined as a rapid, convulsive, side-to-side movement of the head.

  • Data Analysis: Sum the number of head twitches for each mouse over the observation period. Analyze the dose-response relationship for each compound.

Signaling Pathways and Biased Agonism

Both 25I-NBMD and 2C-I exert their primary effects through the activation of the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to the psychoactive effects.

Canonical 5-HT2A Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 25I-NBMD or 2C-I Receptor 5-HT2A Receptor Agonist->Receptor Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC PKC Activation DAG->PKC activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca->Downstream PKC->Downstream Biased_Agonism cluster_pathways Signaling Pathways NBMD 25I-NBMD Receptor 5-HT2A Receptor NBMD->Receptor C2I 2C-I C2I->Receptor Gq Gq Pathway (Psychedelic Effects) Receptor->Gq Strongly Activates Arrestin β-Arrestin Pathway (Receptor Regulation) Receptor->Arrestin May Preferentially Activate (Biased Agonism)

References

Methodological & Application

Application Notes and Protocols for PET Imaging with 25I-NBMD Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 25I-NBMD hydrochloride as a potential radiotracer for Positron Emission Tomography (PET) imaging of the serotonin (B10506) 2A (5-HT2A) receptor. The information compiled herein is based on existing literature for 25I-NBMD and analogous compounds.

Introduction

This compound is a potent and selective partial agonist for the 5-HT2A receptor.[1] Its high affinity for this receptor makes it a promising candidate for development as a PET radioligand to visualize and quantify 5-HT2A receptors in the brain. PET imaging with a suitable radiolabeled form of 25I-NBMD could provide valuable insights into the role of the 5-HT2A receptor in various neuropsychiatric disorders and aid in the development of novel therapeutics targeting this system. While a radiolabeled version of the similar compound 25I-NBOMe has been developed for mapping 5-HT2A receptors, this document outlines the proposed synthesis, radiolabeling, and imaging protocols for 25I-NBMD.[2]

Data Presentation

Receptor Binding Affinity and Selectivity

The following table summarizes the in vitro binding affinity of 25I-NBMD for the human 5-HT2A receptor. Data for the related compound 25I-NBOMe is included for comparison, highlighting the generally high affinity of N-benzylphenethylamines for the 5-HT2A receptor and lower affinity for other receptors.

CompoundReceptorBinding Affinity (Ki)Reference
25I-NBMD human 5-HT2A0.049 nM[1]
25I-NBOMehuman 5-HT2A0.087 nM[2]
25I-NBOMeAdrenergic (α1, α2)Micromolar affinity
25I-NBOMeDopaminergic (D1, D2, D3)Micromolar affinity

Table 1: Receptor Binding Affinities.

Proposed Radiosynthesis Parameters

The following table outlines the proposed parameters for the radiosynthesis of [¹²⁴I]25I-NBMD and [¹¹C]25I-NBMD, based on general protocols for similar radiotracers.

Parameter[¹²⁴I]25I-NBMD (via Iododestannylation)[¹¹C]25I-NBMD (via Methylation)
Precursor N-Boc-N-(2,3-methylenedioxybenzyl)-2-(2,5-dimethoxy-4-(tributylstannyl)phenyl)ethan-1-amineN-(2,3-methylenedioxybenzyl)-2-(4-iodo-2,5-dihydroxyphenyl)ethan-1-amine (Desmethyl-25I-NBMD)
Radionuclide Iodine-124 (¹²⁴I)Carbon-11 (¹¹C)
Labeling Agent [¹²⁴I]NaI[¹¹C]CH₃I or [¹¹C]CH₃OTf
Reaction Conditions Oxidizing agent (e.g., Chloramine-T), room temperatureBase (e.g., NaOH, K₂CO₃), elevated temperature
Purification HPLCHPLC
Expected Radiochemical Yield 40-60% (decay-corrected)20-40% (decay-corrected)
Expected Molar Activity > 1 Ci/µmol> 1 Ci/µmol

Table 2: Proposed Radiosynthesis Parameters.

Experimental Protocols

Synthesis of Precursor for [¹²⁴I]25I-NBMD: N-Boc-N-(2,3-methylenedioxybenzyl)-2-(2,5-dimethoxy-4-(tributylstannyl)phenyl)ethan-1-amine

This protocol is adapted from standard procedures for the synthesis of stannylated precursors for radioiodination.

Materials:

  • 2C-I (2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine)

  • 2,3-methylenedioxybenzaldehyde

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Triethylamine (TEA)

  • Bis(tributyltin)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Toluene

Procedure:

  • Reductive Amination:

    • Dissolve 2C-I and 2,3-methylenedioxybenzaldehyde (1.1 eq) in DCM.

    • Add STAB (1.5 eq) portion-wise and stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to obtain crude 25I-NBMD.

  • Boc Protection:

    • Dissolve the crude 25I-NBMD in DCM.

    • Add TEA (2.0 eq) followed by Boc₂O (1.2 eq).

    • Stir at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield N-Boc-25I-NBMD.

  • Stannylation:

    • Dissolve N-Boc-25I-NBMD in toluene.

    • Add bis(tributyltin) (1.5 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Heat the mixture to reflux (approx. 110°C) for 8-12 hours under an inert atmosphere.

    • Cool to room temperature and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final stannylated precursor.

Radiosynthesis of [¹²⁴I]this compound

This protocol is a general procedure for radioiododestannylation.

Materials:

  • Stannylated precursor

  • [¹²⁴I]Sodium iodide in 0.1 M NaOH

  • Chloramine-T solution (1 mg/mL in water)

  • Sodium metabisulfite (B1197395) solution (2 mg/mL in water)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724)

  • Water

  • HPLC system with a semi-preparative C18 column

  • Sterile water for injection

  • 0.9% Sodium chloride for injection

  • Ethanol (B145695)

Procedure:

  • To a solution of the stannylated precursor (0.5-1.0 mg) in ethanol (100-200 µL) in a sealed vial, add [¹²⁴I]NaI.

  • Add Chloramine-T solution (10-20 µL) and let the reaction proceed for 5-10 minutes at room temperature.

  • Quench the reaction by adding sodium metabisulfite solution (20-40 µL).

  • Add TFA (50 µL) to remove the Boc protecting group and heat at 80-90°C for 10 minutes.

  • Neutralize the mixture with a sodium acetate solution.

  • Purify the crude product by semi-preparative HPLC using a gradient of acetonitrile and water (containing 0.1% TFA).

  • Collect the fraction containing [¹²⁴I]25I-NBMD and remove the solvent under a stream of nitrogen with gentle heating.

  • Reformulate the final product in sterile 0.9% sodium chloride solution containing a small amount of ethanol for injection.

  • Perform quality control tests for radiochemical purity, chemical purity, and sterility.

In Vivo PET Imaging Protocol (Adapted from [¹¹C]Cimbi-36 studies in pigs)

Animal Model:

  • Danish Landrace pigs are a suitable large animal model for brain imaging studies.

PET Scanner:

  • A high-resolution research tomograph (HRRT) or a similar high-resolution clinical PET/CT scanner.

Protocol:

  • Animal Preparation:

    • Fast the animal for at least 12 hours prior to the scan with free access to water.

    • Anesthetize the pig (e.g., with a combination of ketamine and xylazine) and maintain anesthesia throughout the imaging session.

    • Insert an intravenous catheter for radiotracer injection and an arterial line for blood sampling (optional, for kinetic modeling).

  • Radiotracer Injection:

    • Administer a bolus injection of [¹²⁴I]this compound (e.g., 400-500 MBq) intravenously.[3]

  • PET Data Acquisition:

    • Start a dynamic PET scan in list mode immediately upon injection for a total of 90-120 minutes.[3][4]

    • Reconstruct the data into time frames of increasing duration (e.g., 6 x 10s, 6 x 20s, 4 x 30s, 9 x 60s, 2 x 180s, 8 x 300s, 3 x 600s).[3]

  • (Optional) Blocking Study:

    • To confirm the specificity of the radiotracer binding to 5-HT2A receptors, a separate scan can be performed after pre-treatment with a 5-HT2A antagonist (e.g., ketanserin, 1-3 mg/kg).[4]

  • Image Analysis:

    • Co-register the PET images to a corresponding MRI or CT scan for anatomical reference.

    • Define regions of interest (ROIs) for key brain areas (e.g., cortex, striatum, cerebellum).

    • Calculate standardized uptake values (SUV) or perform kinetic modeling to determine binding potentials (BP_ND).

Visualizations

Radiosynthesis_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling 2C-I 2C-I Reductive_Amination Reductive Amination (STAB) 2C-I->Reductive_Amination Aldehyde 2,3-Methylenedioxy- benzaldehyde Aldehyde->Reductive_Amination 25I_NBMD 25I-NBMD Reductive_Amination->25I_NBMD Boc_Protection Boc Protection (Boc2O) 25I_NBMD->Boc_Protection N_Boc_25I_NBMD N-Boc-25I-NBMD Boc_Protection->N_Boc_25I_NBMD Stannylation Stannylation (Bis(tributyltin), Pd(PPh3)4) N_Boc_25I_NBMD->Stannylation Stannylated_Precursor Stannylated Precursor Stannylation->Stannylated_Precursor Iododestannylation Iododestannylation (Chloramine-T) Stannylated_Precursor->Iododestannylation I124 [¹²⁴I]NaI I124->Iododestannylation Deprotection Boc Deprotection (TFA) Iododestannylation->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product [¹²⁴I]25I-NBMD HCl Purification->Final_Product

Caption: Workflow for the synthesis of the [¹²⁴I]25I-NBMD precursor and subsequent radiolabeling.

PET_Imaging_Workflow Animal_Prep Animal Preparation (Fasting, Anesthesia) Radiotracer_Inj Radiotracer Injection ([¹²⁴I]25I-NBMD HCl) Animal_Prep->Radiotracer_Inj PET_Scan Dynamic PET Scan (90-120 min) Radiotracer_Inj->PET_Scan Data_Recon Data Reconstruction PET_Scan->Data_Recon Image_Analysis Image Analysis (ROI, SUV, BP_ND) Data_Recon->Image_Analysis Results Quantification of 5-HT2A Receptor Density Image_Analysis->Results

Caption: Experimental workflow for in vivo PET imaging with [¹²⁴I]this compound.

Signaling_Pathway 25I_NBMD 25I-NBMD 5HT2A 5-HT2A Receptor 25I_NBMD->5HT2A Binds to Gq_11 Gq/11 5HT2A->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Application Notes and Protocols for 25I-NBMD Hydrochloride Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Introduction

25I-NBMD hydrochloride (N-(benzo[d][1][2]dioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride) is a potent and selective partial agonist for the serotonin (B10506) 5-HT₂ₐ receptor.[3] It is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[3][4][5][6] The addition of a methylenedioxy-benzyl group to the amine significantly increases its affinity and activity at the 5-HT₂ₐ receptor, making it a valuable tool for researchers studying the serotonergic system, particularly the structure and function of the 5-HT₂ₐ receptor.[5][7]

These application notes provide an overview of the known properties of this compound and detail experimental protocols adapted from studies on the closely related and more extensively researched compound, 25I-NBOMe. Researchers should use these protocols as a starting point and perform their own optimization for specific experimental conditions.

Physicochemical and Pharmacological Data

Quantitative Data for this compound
ParameterValueReference
Formal Name N-(benzo[d][1][2]dioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride[6]
CAS Number 1539266-14-2[6]
Molecular Formula C₁₈H₂₀INO₄ • HCl[6]
Formula Weight 477.7 g/mol [6]
Purity ≥98%[6]
Formulation A crystalline solid[6]
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 20 mg/ml[6]
Binding Affinity (Kᵢ) at human 5-HT₂ₐ 0.049–0.21 nM[5][6][7]
Functional Activity (EC₅₀) at human 5-HT₂ₐ 8.2 nM[5][6][7]
Comparative Receptor Binding Profile (Kᵢ, nM)

While comprehensive data for 25I-NBMD is limited, the following table compares its primary target affinity with that of the related compound 25I-NBOMe.

Receptor25I-NBMD (nM)25I-NBOMe (nM)Reference
5-HT₂ₐ 0.049 - 0.21 0.6 [5][7][8]
5-HT₂C Not Reported4.6[8]
5-HT₁ₐ Not Reported1800[8]
Adrenergic α₁ₐ Not Reported370[8]
Adrenergic α₂ₐ Not Reported320[8]
Dopamine D₁ Not Reported6700[8]
Dopamine D₂ Not Reported900[8]
Dopamine D₃ Not Reported2100[8]

Signaling Pathway

25I-NBMD is a potent partial agonist at the 5-HT₂ₐ receptor. Activation of this G-protein coupled receptor (GPCR) is known to initiate downstream signaling cascades that modulate the release of other neurotransmitters, notably glutamate (B1630785) and dopamine, in cortical regions.[8][9] This is believed to be the primary mechanism underlying its psychoactive effects. Based on data from related compounds, at higher concentrations, it may also interact with other serotonin, adrenergic, and dopaminergic receptors.[8][10]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 25I_NBMD 25I-NBMD HCl HT2A 5-HT2A Receptor 25I_NBMD->HT2A Agonist Binding Gq_11 Gq/11 HT2A->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Activates Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC Leads to Glutamate_Release ↑ Glutamate Release Ca_PKC->Glutamate_Release Stimulates Dopamine_Modulation Dopamine Modulation Ca_PKC->Dopamine_Modulation Influences

Caption: Putative signaling pathway for 25I-NBMD HCl.

Experimental Protocols

Disclaimer: The following protocols are adapted from studies using 25I-NBOMe. Doses and concentrations are provided as starting points and must be optimized for 25I-NBMD in your specific experimental system.

Protocol 1: In Vivo Administration in Rodents for Behavioral and Neurochemical Analysis

This protocol is designed to assess the effects of 25I-NBMD on rodent behavior (e.g., head-twitch response, a proxy for hallucinogenic potential) and neurotransmitter levels via microdialysis.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., sterile saline, or saline with a small percentage of DMSO or Tween 80 to aid solubility if necessary)

  • Male C57BL/6J mice or Sprague-Dawley rats (8-10 weeks old)

  • Standard animal handling and surgical equipment

  • Microdialysis probes and pump system

  • HPLC system for neurochemical analysis

Workflow:

G A Acclimatize Animals (1 week) B Surgical Implantation (Microdialysis Guide Cannula) A->B C Surgical Recovery (5-7 days) B->C E Probe Insertion & Baseline (Collect dialysate for 1-2 hours) C->E D Drug Preparation (Dissolve 25I-NBMD HCl in Vehicle) F Drug Administration (i.p. or s.c. injection) D->F E->F G Data Collection (Behavioral Scoring & Dialysate Collection) F->G H Analysis (HPLC for Neurotransmitters) G->H

Caption: Workflow for in vivo rodent studies.

Procedure:

  • Drug Preparation:

    • On the day of the experiment, dissolve this compound in the chosen vehicle to the desired stock concentration.

    • Freshly prepare serial dilutions to achieve the final doses for injection.

    • Starting Dose Range (based on 25I-NBOMe): 0.1 mg/kg to 3.0 mg/kg, administered intraperitoneally (i.p.) or subcutaneously (s.c.).[10][11][12] A dose-response curve should be generated.

  • Animal Preparation and Acclimatization:

    • House animals under a 12-hour light/dark cycle with ad libitum access to food and water.

    • Acclimatize animals to the housing facility for at least one week before any procedures.

    • For microdialysis, surgically implant guide cannulae targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens) under anesthesia.[11][13] Allow for a 5-7 day recovery period.

  • Administration and Data Collection:

    • On the experimental day, handle animals and allow them to habituate to the testing environment.

    • For microdialysis, insert the probe and begin perfusion with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 60-120 minutes.

    • Administer the prepared dose of this compound or vehicle via i.p. or s.c. injection.

    • Immediately begin behavioral scoring (e.g., counting head twitches) and continue collecting dialysate fractions at regular intervals (e.g., every 20 minutes) for 2-3 hours post-injection.[11]

  • Sample Analysis:

    • Analyze the collected dialysate samples for levels of dopamine, serotonin, and glutamate using an appropriate HPLC method with electrochemical or fluorescence detection.[8][9]

    • Express post-injection neurotransmitter levels as a percentage of the stable baseline.

Protocol 2: In Vitro Cytotoxicity Assessment in a Neuronal Cell Line

This protocol uses the MTT assay to determine the cytotoxic effects of 25I-NBMD on a relevant cell line.

Materials:

  • This compound

  • H9c2 rat cardiomyocytes or other relevant cell line (e.g., SH-SY5Y).[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader

Workflow:

G A Cell Culture (Seed cells in 96-well plate) B Incubation (Allow cells to adhere for 24h) A->B D Treatment (Replace medium with drug dilutions) B->D C Drug Preparation (Serial dilutions of 25I-NBMD HCl) C->D E Incubation (24-48 hours) D->E F MTT Assay (Add MTT reagent) E->F G Incubation (2-4 hours) F->G H Solubilization (Add solubilizing agent) G->H I Read Absorbance (e.g., at 570 nm) H->I J Data Analysis (Calculate % viability and TC50) I->J

Caption: Workflow for in vitro cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Culture cells according to standard protocols.

    • Trypsinize and count cells. Seed them into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a high-concentration stock of this compound in complete culture medium.

    • Perform serial dilutions to create a range of treatment concentrations.

    • Starting Concentration Range (based on 25I-NBOMe): 1 µM to 100 µM. The TC₅₀ for 25I-NBOMe in H9c2 cells was found to be 70.4 μM.[14]

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of 25I-NBMD. Include vehicle-only and medium-only controls.

  • Incubation and Assay:

    • Incubate the treated plate for 24 to 48 hours.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

    • Remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the concentration-response curve and determine the TC₅₀ (Toxic Concentration 50%) value.

Safety and Handling

This compound is a potent psychoactive compound intended only for research purposes. The toxicological properties have not been fully investigated. Based on data for the closely related 25I-NBOMe, this compound should be handled with extreme caution.[2]

Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[15]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent aerosol formation and inhalation.[2][15]

  • Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Storage: Store in a cool, dry, and secure location in a tightly sealed container.[2]

  • Spill and Disposal: In case of a spill, contain the material and transfer it to a chemical waste container for disposal in accordance with local regulations.[15] Do not allow the product to reach groundwater or sewage systems.[2]

First Aid:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 20 minutes. Remove contaminated clothing.[15]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

References

Analytical Methods for the Detection of 25I-NBMD Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25I-NBMD hydrochloride is a potent synthetic hallucinogen and a derivative of the 2C-I phenethylamine. As a member of the NBOMe class of psychoactive substances, it poses a significant public health concern. Accurate and reliable analytical methods are crucial for its detection in various matrices, including forensic samples, biological fluids, and seized materials. This document provides detailed application notes and protocols for the identification and quantification of this compound, drawing from established scientific literature. The primary analytical techniques covered are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of novel psychoactive substances.

Analytical Techniques Overview

The detection of this compound and other NBOMe compounds is most effectively achieved through chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and specificity, allowing for unambiguous identification and quantification even at low concentrations.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for the analysis of NBOMe compounds in biological matrices and other complex samples.[1][2][3] It allows for the separation of the analyte from matrix interferences followed by its fragmentation and detection, providing a high degree of confidence in the identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique for the analysis of volatile and semi-volatile compounds. While derivatization may sometimes be necessary for polar analytes, GC-MS provides excellent chromatographic separation and characteristic mass spectra for identification.[4][5]

  • Direct Analysis in Real Time-Mass Spectrometry (DART-MS): This is a rapid screening technique that requires minimal to no sample preparation, making it suitable for the high-throughput analysis of samples like blotter papers.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of 25I-NBMD and related NBOMe compounds using various analytical methods.

Table 1: HPLC-MS/MS Method Parameters and Performance

ParameterValueReference
Lower Limit of Quantification (LOQ)25 pg/mL (in whole blood)[2]
Lower Limit of Detection (LOD)0.1 ng/mL (in urine)[3]
Linearity Range1 - 100 ng/mL (in urine)[3]
Retention Time4.8 min[2]
Precursor Ion (m/z)428[2]
Product Ions (m/z)121, 91[2]
Internal Standard25H-NBOMe[2]

Table 2: GC-MS Method Parameters

ParameterValueReference
ColumnDB-1 MS or equivalent (30m x 0.25mm x 0.25μm)[4]
Carrier GasHelium at 1 mL/min[4]
Injector Temperature280°C[4]
Oven Program100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min[4]
Retention Time17.647 minutes (for 25I-NBOMe)[4]
Mass Scan Range34-550 amu[4]

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of 25I-NBMD in Biological Samples

This protocol is adapted from methodologies used for the analysis of NBOMe compounds in forensic and clinical toxicology.[1][2][3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine or blood sample, add an internal standard (e.g., 25H-NBOMe).

  • Condition a mixed-mode SPE cartridge with methanol (B129727) followed by deionized water and a buffer solution.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with deionized water and an appropriate organic solvent to remove interferences.

  • Elute the analyte with a suitable elution solvent (e.g., a mixture of dichloromethane (B109758), isopropanol, and ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., Ascentis Express C18).[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient program to achieve separation (e.g., starting with a low percentage of B, ramping up to a high percentage of B, and then re-equilibrating).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Monitored Transitions:

    • 25I-NBMD (Quantifier): m/z 428 -> 121

    • 25I-NBMD (Qualifier): m/z 428 -> 91

    • Internal Standard (e.g., 25H-NBOMe): Monitor appropriate transitions.

3. Data Analysis

  • Identify 25I-NBMD based on its retention time and the presence of the specified MRM transitions.

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Protocol 2: GC-MS Analysis of 25I-NBMD

This protocol is based on general guidelines for the GC-MS analysis of phenethylamines.[4][5]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of sample, add an internal standard.

  • Adjust the pH of the sample to basic (pH > 9) with a suitable buffer.

  • Extract the analyte with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis. Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) may be performed to improve chromatographic properties, though it is not always necessary for NBOMe compounds.

2. GC-MS Instrumentation and Conditions

  • GC System: A standard gas chromatograph.

  • Column: A non-polar capillary column such as a DB-1MS or equivalent.[4]

  • Carrier Gas: Helium.

  • Injector: Split/splitless injector.

  • Oven Temperature Program: As specified in Table 2.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-550 amu.

3. Data Analysis

  • Identify 25I-NBMD by its retention time and by comparing its mass spectrum with a reference spectrum. Key fragments to monitor include the molecular ion (if observed) and characteristic fragment ions.

Visualizations

experimental_workflow_hplcmsms cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Urine/Blood) add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc msms Tandem MS Detection (MRM Mode) hplc->msms identification Identification (Retention Time, MRM) msms->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Workflow for HPLC-MS/MS analysis of 25I-NBMD.

experimental_workflow_gcms cluster_prep_gc Sample Preparation cluster_analysis_gc Instrumental Analysis cluster_data_gc Data Processing sample_gc Sample add_is_gc Add Internal Standard sample_gc->add_is_gc ph_adjust pH Adjustment (Basic) add_is_gc->ph_adjust lle Liquid-Liquid Extraction (LLE) ph_adjust->lle evap_gc Evaporation lle->evap_gc recon_gc Reconstitution evap_gc->recon_gc gc GC Separation (DB-1MS Column) recon_gc->gc ms MS Detection (EI, Scan Mode) gc->ms identification_gc Identification (Retention Time, Mass Spectrum) ms->identification_gc report Reporting identification_gc->report

Caption: Workflow for GC-MS analysis of 25I-NBMD.

Conclusion

The analytical methods described provide robust and reliable means for the detection and quantification of this compound. HPLC-MS/MS offers superior sensitivity and is particularly well-suited for complex biological matrices. GC-MS remains a valuable and widely accessible technique for the identification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Adherence to validated protocols and proper quality control measures are essential for obtaining accurate and defensible results.

References

Application Notes and Protocols: 25I-NBMD Hydrochloride as a Research Tool for Serotonergic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 25I-NBMD hydrochloride, a potent and selective serotonin (B10506) 5-HT₂A receptor agonist, for its use as a research tool in studying serotonergic systems. Detailed protocols for in vitro characterization are provided to facilitate its application in neuroscience and pharmacology research.

Introduction

This compound is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1][2] The addition of a methylenedioxy-benzyl group to the amine enhances its affinity and activity at the serotonin 5-HT₂A receptor.[1][2] Its high affinity and potency make it a valuable tool for investigating the structure and function of the 5-HT₂A receptor.[3] 25I-NBMD is a potent partial agonist at the 5-HT₂A receptor.[3][4] This document outlines its pharmacological properties and provides detailed experimental protocols for its use in research settings.

Chemical and Physical Properties
PropertyValueReference
Formal Name N-(benzo[d][2][3]dioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride[1]
Synonym Cimbi-29[1]
CAS Number 1539266-14-2[1]
Molecular Formula C₁₈H₂₀INO₄ • HCl[1]
Formula Weight 477.7 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Storage -20°C[1]
Stability ≥ 5 years[1]
Pharmacological Data

This compound is a high-affinity agonist for the human 5-HT₂A receptor. Its pharmacological profile makes it a suitable tool for probing the serotonergic system.

ParameterReceptorValueReference
Ki (Binding Affinity) Human 5-HT₂A0.049 - 0.21 nM[1][2][3][5]
EC₅₀ (Functional Potency) Human 5-HT₂A8.2 nM[1][2][3][5]

The N-benzylphenethylamine class of compounds, to which 25I-NBMD belongs, generally exhibits lower affinity for dopaminergic and adrenergic receptors compared to their high affinity for serotonin 5-HT₂A receptors.[3]

Signaling Pathways

Activation of the 5-HT₂A receptor by an agonist like 25I-NBMD initiates a cascade of intracellular events. The receptor primarily couples to Gq/G₁₁ proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

G_protein_signaling agonist 25I-NBMD receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release Triggers pkc Protein Kinase C (PKC) Activation dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

5-HT₂A Receptor Gq Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound at the 5-HT₂A receptor.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT₂A receptor through competitive displacement of a radiolabeled ligand.

Workflow:

radioligand_binding_workflow prep Prepare Membranes (CHO or HEK293 cells expressing h5-HT2A) incubation Incubate Membranes with: - Radioligand ([3H]Ketanserin) - 25I-NBMD (or other competitor) - Assay Buffer prep->incubation separation Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate Ki from IC50) quantification->analysis

Radioligand Binding Assay Workflow.

Materials:

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂A receptor.

  • Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist) or [¹²⁵I]DOI (a 5-HT₂A agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT₂A antagonist.

  • Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • 96-well Filter Plates: GF/B or GF/C filter plates, pre-soaked in 0.5% polyethyleneimine (PEI) for 2 hours to reduce non-specific binding.[2]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (typically 50-120 µg protein per well).[6]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of the membrane suspension.

    • 50 µL of the test compound (25I-NBMD) at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of the non-specific binding control.

    • 50 µL of the radioligand at a fixed concentration (e.g., the Kd of the radioligand).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate. Wash the filters four times with ice-cold wash buffer.

  • Drying: Dry the filter plate for 30 minutes at 50°C.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of 25I-NBMD.

    • Determine the IC₅₀ value (the concentration of 25I-NBMD that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This protocol measures the functional potency (EC₅₀) of this compound by quantifying the increase in intracellular calcium concentration following 5-HT₂A receptor activation.

Workflow:

calcium_flux_workflow cell_prep Plate Cells (CHO or HEK293 cells expressing h5-HT2A) dye_loading Load Cells with a Calcium-Sensitive Dye (e.g., Fluo-4 AM) cell_prep->dye_loading stimulation Stimulate Cells with 25I-NBMD at various concentrations dye_loading->stimulation measurement Measure Fluorescence Changes (FLIPR or Plate Reader) stimulation->measurement analysis Data Analysis (Calculate EC50) measurement->analysis

Calcium Flux Assay Workflow.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂A receptor, seeded in 96-well or 384-well black-walled, clear-bottom plates.

  • Calcium-Sensitive Dye: Fluo-4 AM, Fura-2 AM, or a similar fluorescent calcium indicator.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239): An anion-exchange inhibitor to prevent dye leakage from the cells (optional, but recommended).

  • Test Compound: this compound, serially diluted in assay buffer.

  • Positive Control: A known 5-HT₂A receptor agonist (e.g., serotonin).

  • Fluorescence Plate Reader: Equipped with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to confluence.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if used) in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Establish a baseline fluorescence reading for each well.

    • Add the serially diluted 25I-NBMD or control compounds to the wells.

    • Continuously measure the fluorescence intensity over time (typically for 1-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF as a function of the log concentration of 25I-NBMD.

    • Determine the EC₅₀ value (the concentration of 25I-NBMD that produces 50% of the maximal response) using non-linear regression analysis.

Inositol Phosphate (IP) Accumulation Assay

This assay provides another measure of 5-HT₂A receptor function by quantifying the accumulation of inositol phosphates, a downstream product of Gq signaling.

Workflow:

ip_accumulation_workflow labeling Label Cells with [3H]-myo-inositol stimulation Stimulate Cells with 25I-NBMD in the presence of LiCl labeling->stimulation extraction Lyse Cells and Extract Inositol Phosphates stimulation->extraction separation Separate Inositol Phosphates (Anion Exchange Chromatography) extraction->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Determine EC50) quantification->analysis

Inositol Phosphate Accumulation Assay Workflow.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂A receptor.

  • Labeling Medium: Inositol-free medium supplemented with dialyzed fetal bovine serum.

  • Radiolabel: [³H]-myo-inositol.

  • Stimulation Buffer: HBSS or similar buffer containing 10 mM LiCl (to inhibit inositol monophosphatase).

  • Test Compound: this compound, serially diluted in stimulation buffer.

  • Lysis Buffer: 0.1 M Formic acid.

  • Anion Exchange Resin: Dowex AG1-X8 (formate form).

  • Elution Buffers:

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Cell Labeling:

    • Plate cells and grow to near confluence.

    • Replace the medium with labeling medium containing [³H]-myo-inositol (e.g., 1 µCi/mL).

    • Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with stimulation buffer (containing LiCl) for 15-30 minutes at 37°C.

  • Stimulation: Add serially diluted 25I-NBMD to the cells and incubate for 30-60 minutes at 37°C.

  • Extraction:

    • Aspirate the stimulation buffer and lyse the cells by adding ice-cold lysis buffer.

    • Incubate on ice for 30 minutes.

    • Collect the lysates.

  • Separation:

    • Apply the lysates to columns containing the anion exchange resin.

    • Wash the columns with water to remove free inositol.

    • Wash with the glycerophosphoinositol wash buffer.

    • Elute the total inositol phosphates with the total IP elution buffer.

  • Quantification:

    • Add the eluate to scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the radioactivity (counts per minute, CPM) as a function of the log concentration of 25I-NBMD.

    • Determine the EC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a potent and valuable research tool for the investigation of the serotonergic system, particularly the 5-HT₂A receptor. Its high affinity and agonist activity allow for detailed studies of receptor pharmacology, signaling, and function. The protocols provided herein offer standardized methods for the in vitro characterization of 25I-NBMD and other related compounds, facilitating reproducible and robust scientific inquiry. As with any potent psychoactive compound, appropriate safety measures and handling procedures should be followed in a research laboratory setting.

References

"handling and storage guidelines for 25I-NBMD hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and use of 25I-NBMD hydrochloride in a research setting. Adherence to these protocols is crucial to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes.

General Information

  • Compound Name: 25I-NBMD (hydrochloride)

  • Synonyms: N-(benzo[d][1]dioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride; Cimbi-29[2]

  • CAS Number: 1539266-14-2[2]

  • Molecular Formula: C₁₈H₂₀INO₄ • HCl[2]

  • Formula Weight: 477.7 g/mol [2]

  • Description: A crystalline solid.[2] 25I-NBMD is a derivative of the phenethylamine (B48288) hallucinogen 2C-I and is a potent agonist of the serotonin (B10506) 5-HT₂ₐ receptor.[2][3]

Safety, Handling, and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound does not classify it as hazardous under the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols for handling chemical compounds. For related N-benzyl phenethylamine derivatives, such as 25I-NBOMe, documented hazards include acute toxicity if swallowed, skin irritation, and serious eye irritation.[1][4] Therefore, a cautious approach is warranted.

Recommended PPE:

  • Gloves: Impermeable chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: Not generally required if handling small quantities in a well-ventilated area. If weighing larger quantities of the solid or if aerosolization is possible, work in a fume hood.

First Aid Measures:

  • If Swallowed: Rinse mouth. If symptoms persist, consult a physician.[1]

  • If Inhaled: Move the person to fresh air. Consult a physician in case of complaints.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. The product does not generally irritate the skin.

  • In Case of Eye Contact: Rinse the opened eye for several minutes under running water.[1]

Storage and Stability

Proper storage is essential to maintain the purity and stability of this compound.

ParameterGuidelineCitation(s)
Storage Temperature -20°C[2]
Formulation Crystalline solid[2]
Long-term Stability ≥ 5 years (when stored at -20°C)[2]
Shipping Condition Room temperature in the continental US.[2]

Solubility and Solution Preparation

This compound is soluble in a variety of organic solvents. Stock solutions should be prepared with care and stored appropriately.

SolventSolubilityCitation(s)
DMF 30 mg/mL[2]
DMSO 30 mg/mL[2]
Ethanol 20 mg/mL[2]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[2]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weigh Vial: Before dispensing, pre-weigh an empty, clean microcentrifuge tube.

  • Weigh Compound: Carefully weigh out approximately 4.78 mg of this compound (Formula Weight: 477.7 g/mol ) into the tared tube.

  • Add Solvent: Add 1 mL of DMSO to the tube.

  • Solubilize: Vortex or sonicate the solution gently until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C. Before use, allow the solution to thaw completely and warm to room temperature. Vortex briefly before making dilutions.

Pharmacological Profile: Signaling Pathway

25I-NBMD is a potent agonist at the serotonin 5-HT₂ₐ receptor, with reported Ki values in the low nanomolar range (0.049–0.21 nM) and an EC₅₀ of 8.2 nM.[3] Its mechanism of action involves binding to and activating this receptor, which leads to downstream intracellular signaling cascades.

G 25I_NBMD 25I-NBMD Hydrochloride Receptor Serotonin 5-HT₂ₐ Receptor 25I_NBMD->Receptor Agonist Binding Signaling Downstream Signaling Cascades Receptor->Signaling Activation

Fig. 1: Agonist activity of 25I-NBMD at the 5-HT₂ₐ receptor.

Experimental Workflow

The following diagram outlines a standard workflow for handling this compound from receipt of the compound to its use in an experimental assay.

G cluster_storage Storage & Preparation cluster_prep Solution Preparation cluster_exp Experimental Use Receive Receive Compound Store Store Solid at -20°C Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh Solid in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Stock Prepare Stock Solution Dissolve->Stock Dilute Prepare Serial Dilutions Stock->Dilute Assay Use in Assay Dilute->Assay

Fig. 2: Standard workflow for handling this compound.

References

Application Notes and Protocols: Solubility of 25I-NBMD Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed information on the solubility of 25I-NBMD hydrochloride in various common laboratory solvents. It includes a comprehensive table of quantitative solubility data, standardized protocols for solubility determination, and a diagrammatic representation of the primary signaling pathway associated with 25I-NBMD. These resources are intended to guide researchers in the effective handling and application of this compound in experimental settings.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents and a buffered aqueous solution. The following table summarizes the available quantitative data.

SolventConcentrationNotes
Dimethylformamide (DMF)30 mg/mL-
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL-
Ethanol20 mg/mL-
DMF:PBS (pH 7.2) (1:1)0.5 mg/mLPrepared as a 1:1 solution with Phosphate-Buffered Saline.

Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a chemical compound like this compound.

Protocol: Shake-Flask Method for Equilibrium Solubility

This method is a widely accepted technique for determining the equilibrium solubility of a compound.[2]

Materials:

  • This compound powder

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Sealed glass vials or flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample using a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound.

G A Add excess 25I-NBMD HCl to known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C Allow undissolved solid to settle B->C D Filter supernatant (e.g., 0.22 µm filter) C->D E Dilute filtered sample D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Workflow for determining compound solubility.

Signaling Pathway of 25I-NBMD

25I-NBMD is a derivative of the phenethylamine (B48288) hallucinogen 2C-I and is characterized as a potent partial agonist for the serotonin (B10506) 5-HT₂ₐ receptor.[3][4] Its high affinity for this receptor (Ki of 0.049 nM) is a key feature of its pharmacological profile.[3] The activation of 5-HT₂ₐ receptors is associated with the hallucinogenic effects of many psychedelic compounds.[5][6]

The signaling cascade initiated by 25I-NBMD binding to the 5-HT₂ₐ receptor can lead to the release of other neurotransmitters, notably glutamate, in the frontal cortex.[7] This modulation of glutamatergic and dopaminergic systems is believed to be a significant contributor to its psychoactive effects.[7][8]

Simplified Signaling Pathway Diagram

The diagram below outlines the simplified proposed mechanism of action for 25I-NBMD.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A 25I-NBMD B 5-HT₂ₐ Receptor A->B Binds and Activates C Gq/11 Protein Activation B->C D Phospholipase C (PLC) Activation C->D E Increased Intracellular Ca²⁺ D->E F Modulation of Glutamate and Dopamine Release E->F G Psychoactive Effects F->G Leads to

Simplified signaling pathway of 25I-NBMD.

References

Application Notes and Protocols: 25I-NBMD Hydrochloride for Studying Receptor Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25I-NBMD hydrochloride is a potent and selective partial agonist for the serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including learning, memory, and neuropsychiatric disorders.[1] Its high affinity and specificity make it a valuable pharmacological tool for investigating the intricate mechanisms of 5-HT2A receptor signaling and regulation. One critical aspect of this regulation is receptor trafficking, the process of receptor internalization, recycling, and degradation, which plays a pivotal role in determining the magnitude and duration of cellular responses to agonists. These application notes provide a comprehensive overview of the use of this compound in studying 5-HT2A receptor trafficking, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the key quantitative data for this compound and related compounds, providing a basis for experimental design and interpretation.

Table 1: Receptor Binding Affinity and Functional Potency of 25I-NBMD

Receptor SubtypeLigandAssay TypeKi (nM)EC50 (nM)Emax (%)Reference
Human 5-HT2A25I-NBMDRadioligand Binding0.049--[1]
Human 5-HT2A25I-NBMDCalcium Mobilization-8.2-

Table 2: Comparative Binding Affinities of N-Benzylphenethylamines at Serotonin Receptors

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)Reference
25I-NBOMe0.64.61800
25B-NBOMe---
25C-NBOMe---
2C-I---

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in 5-HT2A receptor trafficking and the experimental approaches to study them, the following diagrams are provided.

G cluster_0 5-HT2A Receptor Activation and Signaling Agonist 25I-NBMD Receptor 5-HT2A Receptor Agonist->Receptor Binding Gq_protein Gq/11 Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Figure 1: 5-HT2A Receptor Signaling Pathway.

G cluster_1 Experimental Workflow: Confocal Microscopy start Seed cells expressing GFP-tagged 5-HT2A receptor treat Treat with 25I-NBMD (various concentrations and times) start->treat fix Fix cells with paraformaldehyde treat->fix image Image with confocal microscope fix->image quantify Quantify internalization (intracellular vs. membrane fluorescence) image->quantify end Data Analysis quantify->end

Figure 2: Workflow for Receptor Internalization Assay.

G cluster_2 Concept of Biased Agonism Ligand Ligand (e.g., 25I-NBMD) Receptor 5-HT2A Receptor Ligand->Receptor G_Protein_Pathway G Protein Signaling (e.g., Gq/11 -> PLC) Receptor->G_Protein_Pathway Biased activation Arrestin_Pathway β-Arrestin Signaling (Receptor Internalization, MAPK activation) Receptor->Arrestin_Pathway Biased activation

Figure 3: Biased Agonism at the 5-HT2A Receptor.

Experimental Protocols

The following protocols are adapted from established methods for studying GPCR trafficking and can be applied using this compound.

Protocol 1: Live-Cell Confocal Microscopy for 5-HT2A Receptor Internalization

This protocol allows for the direct visualization of receptor trafficking in real-time using cells expressing a fluorescently tagged 5-HT2A receptor.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing GFP-tagged 5-HT2A receptor

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin/streptomycin

  • Poly-D-lysine coated glass-bottom confocal dishes

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Confocal microscope with live-cell imaging capabilities (environmental chamber maintaining 37°C and 5% CO2)

Procedure:

  • Cell Culture: Seed HEK293-GFP-5-HT2A cells onto poly-D-lysine coated glass-bottom confocal dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Cell Starvation: On the day of the experiment, replace the growth medium with serum-free DMEM and incubate for 2 hours at 37°C to reduce basal receptor activity.

  • Ligand Preparation: Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

  • Live-Cell Imaging:

    • Place the confocal dish onto the microscope stage within the environmental chamber.

    • Acquire baseline images of the cells, focusing on the plasma membrane localization of the GFP-tagged receptors.

    • Gently add the this compound working solution to the dish.

    • Immediately begin time-lapse imaging, capturing images every 1-2 minutes for a total of 30-60 minutes.

  • Image Analysis:

    • Quantify receptor internalization by measuring the change in fluorescence intensity at the plasma membrane versus the intracellular compartments over time. This can be done using image analysis software (e.g., ImageJ/Fiji) by defining regions of interest (ROIs) for the membrane and cytoplasm.

    • Calculate the internalization rate and the maximal level of internalization for each concentration of 25I-NBMD.

Protocol 2: Cell Surface Biotinylation Assay for Quantifying Receptor Internalization

This biochemical assay provides a quantitative measure of the proportion of receptors on the cell surface versus those that have been internalized.

Materials:

  • HEK293 cells expressing 5-HT2A receptor

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • 6-well plates

  • This compound stock solution (10 mM in DMSO)

  • Ice-cold PBS

  • Sulfo-NHS-SS-Biotin (membrane-impermeable)

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the 5-HT2A receptor

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293-5-HT2A cells in 6-well plates and grow to 80-90% confluency.

    • Starve cells in serum-free DMEM for 2 hours.

    • Treat cells with various concentrations of this compound for desired time points (e.g., 0, 5, 15, 30 minutes) at 37°C.

  • Cell Surface Biotinylation:

    • Immediately after treatment, place the plates on ice and wash twice with ice-cold PBS.

    • Add Sulfo-NHS-SS-Biotin solution (e.g., 0.5 mg/mL in ice-cold PBS) to each well and incubate on ice for 30 minutes with gentle rocking.

    • Wash three times with ice-cold quenching solution to stop the biotinylation reaction.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in lysis buffer and collect the total cell lysate.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Isolation of Biotinylated Proteins:

    • Incubate a portion of the total lysate with streptavidin-agarose beads overnight at 4°C to pull down biotinylated (cell surface) proteins.

    • Wash the beads extensively to remove non-biotinylated (internalized) proteins.

  • Western Blotting:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the total lysate (input) and the biotinylated fraction on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane and probe with a 5-HT2A receptor antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for the 5-HT2A receptor in the total lysate and biotinylated fractions.

    • Calculate the percentage of internalized receptors for each condition: [1 - (Biotinylated signal / Total lysate signal)] x 100.

Application: Investigating Biased Agonism

This compound can also be a valuable tool for studying "biased agonism" or "functional selectivity," a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. For the 5-HT2A receptor, this typically involves comparing the Gq/11-mediated signaling (e.g., calcium mobilization) with β-arrestin-mediated signaling (which is often linked to receptor internalization and desensitization).

By combining functional assays (e.g., calcium flux assays) with receptor trafficking assays (as described above), researchers can determine if 25I-NBMD exhibits a bias towards either G protein signaling or β-arrestin recruitment and subsequent receptor internalization. This has significant implications for drug development, as biased agonists could be designed to selectively engage therapeutic pathways while avoiding those that lead to adverse effects or tolerance.

Conclusion

This compound is a powerful research tool for dissecting the complex processes of 5-HT2A receptor trafficking. The protocols outlined in these application notes provide a framework for both visualizing and quantifying agonist-induced receptor internalization. By employing these methods, researchers can gain valuable insights into the molecular mechanisms that govern 5-HT2A receptor function and regulation, which is crucial for understanding its role in health and disease and for the development of novel therapeutics targeting this important receptor.

References

Application Notes and Protocols: 25I-NBMD Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25I-NBMD hydrochloride is a potent and selective partial agonist for the serotonin (B10506) 5-HT2A receptor.[1][2] A derivative of the phenethylamine (B48288) hallucinogen 2C-I, 25I-NBMD is distinguished by the addition of a methylenedioxy-benzyl group to the amine, which significantly enhances its affinity and activity at the 5-HT2A receptor.[3][4][5] This high affinity and selectivity make it a valuable research tool in neuroscience for investigating the structure, function, and pharmacology of the 5-HT2A receptor, which is implicated in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders.[6] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.

Physicochemical Properties and Pharmacological Data

This compound is a crystalline solid at room temperature.[7] For research purposes, it is typically supplied as a hydrochloride salt to improve its stability and handling.[8]

Table 1: Physicochemical Properties of this compound

PropertyValue
Formal Name N-(benzo[d][9][10]dioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride
CAS Number 1539266-14-2
Molecular Formula C₁₈H₂₀INO₄ • HCl
Formula Weight 477.7 g/mol
Purity ≥98%
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml
λmax 204, 235, 294 nm

Source:[5]

Table 2: Receptor Binding Affinity and Functional Activity of 25I-NBMD

ReceptorLigandAssay TypeSpeciesKi (nM)EC₅₀ (nM)Reference
5-HT2A 25I-NBMDBinding AffinityHuman0.049 - 0.21[1][3][4][5]
5-HT2A 25I-NBMDFunctional ActivityHuman8.2[3][4][5]

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 25I-NBMD primarily initiates Gq/11 protein-mediated signaling.[9][10] This canonical pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[9] The 5-HT2A receptor can also engage other signaling cascades, including the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as distinct downstream signaling.[9]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates Arrestin β-Arrestin Receptor->Arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 25I-NBMD Ligand->Receptor Binds to Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization

Figure 1: 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various neuroscience research applications.

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • [³H]ketanserin (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the 5-HT2A receptor.

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a constant concentration of [³H]ketanserin to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled ketanserin).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the functional potency (EC₅₀) of this compound by quantifying its ability to induce calcium mobilization in cells expressing the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject increasing concentrations of this compound into the wells.

  • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • The peak fluorescence response at each concentration is used to generate a dose-response curve.

  • The EC₅₀ value is determined by non-linear regression analysis of the dose-response data.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is adapted from studies on the related compound 25I-NBOMe and can be used to investigate the effect of 25I-NBMD on extracellular neurotransmitter levels in specific brain regions of rodents.[11][12]

Materials:

  • Male Wistar rats or C57BL/6J mice

  • This compound

  • Microdialysis probes

  • Stereotaxic apparatus

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

  • Anesthetic and surgical tools

Procedure:

  • Anesthetize the animal and place it in a stereotaxic apparatus.

  • Implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

  • Allow the animal to recover from surgery for a specified period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[11][13]

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[11]

  • Administer this compound (e.g., via subcutaneous or intraperitoneal injection).

  • Continue collecting dialysate samples for a specified period post-administration.

  • Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, glutamate) using HPLC with electrochemical detection.

  • Express the neurotransmitter levels as a percentage of the baseline.

Behavioral Pharmacology (Head-Twitch Response in Rodents)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans. This protocol is based on studies with 25I-NBOMe.[13]

Materials:

  • Male C57BL/6J mice or Sprague-Dawley rats

  • This compound

  • Vehicle control (e.g., saline)

  • Observation chambers

Procedure:

  • Habituate the animals to the observation chambers.

  • Administer this compound or vehicle control at various doses.

  • Immediately place the animal in the observation chamber.

  • Record the number of head twitches over a specified period (e.g., 30-60 minutes).

  • Analyze the data to determine the dose-dependent effect of 25I-NBMD on the head-twitch response.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Binding Receptor Binding Assay (Determine Ki) Analysis Pharmacological Profile & Mechanism of Action Binding->Analysis Functional Functional Assay (Determine EC₅₀) Functional->Analysis Microdialysis Microdialysis (Neurotransmitter Release) Microdialysis->Analysis Behavior Behavioral Assay (e.g., Head-Twitch) Behavior->Analysis

Figure 2: Experimental Workflow.

Safety and Handling

This compound is a potent psychoactive compound and should be handled with extreme caution in a research setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[14] Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store at -20°C for long-term stability.[5] Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis

25I-NBMD is typically synthesized via a reductive amination reaction between 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) and benzo[d][9][10]dioxole-4-carbaldehyde.[8] The resulting imine is then reduced, commonly with sodium borohydride, to yield 25I-NBMD.[8] The final product is often converted to its hydrochloride salt for improved stability.[8]

synthesis_pathway Precursor1 2-(4-iodo-2,5-dimethoxyphenyl) ethanamine (2C-I) Intermediate Imine Intermediate Precursor1->Intermediate Reductive Amination Precursor2 Benzo[d][1,3]dioxole- 4-carbaldehyde Precursor2->Intermediate Reductive Amination Product 25I-NBMD Intermediate->Product Reduction (e.g., NaBH₄) Salt This compound Product->Salt Salt Formation (HCl)

Figure 3: Synthesis of 25I-NBMD HCl.

Neurotoxicity Considerations

Studies on the related compound 25I-NBOMe have indicated potential for neurotoxicity, including DNA damage and a reduction in glial cell populations in the frontal cortex and hippocampus of rats following repeated administration.[3][15][16] While specific data for 25I-NBMD is limited, researchers should consider these potential neurotoxic effects in their experimental design and interpretation of results.

Conclusion

This compound is a powerful tool for neuroscience research, offering high affinity and selectivity for the 5-HT2A receptor. The protocols and information provided herein serve as a guide for researchers to effectively and safely utilize this compound to further our understanding of the serotonergic system and its role in brain function and disease. As with any potent pharmacological agent, careful experimental design and adherence to safety protocols are paramount.

References

25I-NBMD Hydrochloride: Application Notes for Functional Selectivity Studies at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 25I-NBMD hydrochloride (also known as Cimbi-29) in functional selectivity studies, with a primary focus on its interaction with the serotonin (B10506) 2A (5-HT2A) receptor. Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. Understanding the biased signaling profile of compounds like 25I-NBMD is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.

Introduction to this compound

25I-NBMD is a potent derivative of the phenethylamine (B48288) hallucinogen 2C-I. The addition of a methylenedioxy-benzyl group to the amine significantly increases its affinity and activity at the 5-HT2A receptor.[1][2] This high affinity makes it a valuable tool for probing the structure and function of this receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. However, like many GPCRs, it can also signal through G protein-independent pathways, most notably via the recruitment of β-arrestin proteins. The balance between these pathways can be modulated by different agonists, leading to distinct cellular and physiological outcomes.

Quantitative Data Summary

While comprehensive functional selectivity data for this compound, directly comparing Gq and β-arrestin pathways, is not extensively published, we can summarize its known activity and present data from a close structural analog, 25H-NBMD, to illustrate a typical functional selectivity profile for this class of compounds.

Table 1: In Vitro Activity of this compound at the Human 5-HT2A Receptor

ParameterValueAssay Context
Ki0.049–0.21 nMRadioligand binding assay
EC508.2 nMFunctional assay (specific pathway not detailed in source)[1]

Table 2: Representative Functional Selectivity Data for the Analog 25H-NBMD at the Human 5-HT2A Receptor [3]

AssaySignaling PathwayEC50 (nM)Emax (% of LSD)
miniGαq RecruitmentGαq Activation45.183.0
β-arrestin 2 Recruitmentβ-arrestin Signaling17.0114

Note: This data for 25H-NBMD suggests a bias towards the β-arrestin 2 recruitment pathway over Gαq activation, as indicated by its lower EC50 and higher Emax in the β-arrestin assay compared to the miniGαq assay, relative to the reference agonist LSD.[3]

Signaling Pathways and Experimental Workflows

The study of this compound's functional selectivity involves dissecting its influence on the Gαq and β-arrestin signaling cascades.

5HT2A_Signaling_Pathways cluster_Gq Gαq Pathway cluster_Arrestin β-Arrestin Pathway Ligand 25I-NBMD Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gαq/11 Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruits PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK

5-HT2A receptor signaling pathways.
Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data in functional selectivity studies. Below are protocols for assessing Gαq activation and β-arrestin recruitment.

Protocol 1: Gαq Activation Assay (Calcium Mobilization)

This protocol outlines the measurement of intracellular calcium mobilization, a downstream event of Gαq activation, using a fluorescent calcium indicator.

Calcium_Mobilization_Workflow A 1. Cell Culture HEK293 cells expressing 5-HT2A receptor are seeded in 96-well plates. B 2. Dye Loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Compound Preparation Prepare serial dilutions of this compound and reference agonists. B->C D 4. Stimulation & Measurement Add compounds to wells and immediately measure fluorescence intensity over time in a plate reader. C->D E 5. Data Analysis Calculate the peak fluorescence response for each concentration and plot dose-response curves to determine EC50 and Emax. D->E

Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Seed cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Aspirate the culture medium from the wells and add 100 µL of the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM). Prepare similar dilutions for a reference agonist (e.g., serotonin or LSD).

  • Fluorescence Measurement:

    • Set up a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 50 µL of the compound dilutions to the wells and continue to measure fluorescence intensity every 1-2 seconds for at least 3 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well after compound addition.

    • Subtract the baseline fluorescence to obtain the net change in fluorescence.

    • Normalize the data to the response of a maximal concentration of a reference agonist.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: β-Arrestin Recruitment Assay (NanoBiT® Technology)

This protocol describes a bioluminescence-based assay to quantify the recruitment of β-arrestin 2 to the 5-HT2A receptor.

Beta_Arrestin_Workflow A 1. Cell Transfection Co-transfect HEK293 cells with plasmids encoding 5-HT2A-LgBiT and SmBiT-β-arrestin 2. B 2. Cell Seeding Seed transfected cells into white-walled 96-well plates. A->B C 3. Compound Preparation Prepare serial dilutions of this compound and reference agonists. B->C D 4. Assay Procedure Add Nano-Glo® Live Cell Substrate, then add compounds to the wells. C->D E 5. Luminescence Measurement Incubate and measure luminescence at various time points (e.g., up to 2 hours). D->E F 6. Data Analysis Normalize luminescence data and plot dose-response curves to determine EC50 and Emax. E->F

Workflow for β-Arrestin Recruitment Assay.

Methodology:

  • Cell Transfection and Culture:

    • Use HEK293 cells for transient transfection.

    • Co-transfect cells with plasmids encoding the 5-HT2A receptor fused to the Large Bit (LgBiT) subunit of NanoLuc® luciferase and β-arrestin 2 fused to the Small Bit (SmBiT) subunit.

    • After 24 hours, seed the transfected cells into white-walled, 96-well assay plates.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and a reference agonist in the appropriate assay buffer, as described in Protocol 1.

  • Assay Procedure:

    • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

    • Add the reagent to each well and incubate for at least 60 minutes at 37°C to allow for substrate equilibration.

    • Take an initial luminescence reading to establish a baseline.

    • Add the compound dilutions to the wells.

  • Luminescence Measurement:

    • Immediately begin measuring luminescence in a plate-reading luminometer.

    • Continue to take readings at regular intervals (e.g., every 5-10 minutes) for up to 2 hours to capture the kinetics of the interaction.

  • Data Analysis:

    • For each time point, normalize the luminescence signal to the vehicle control.

    • Generate dose-response curves by plotting the normalized luminescence against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for β-arrestin 2 recruitment.

Data Interpretation and Bias Analysis

Functional selectivity is quantified by comparing the potency (EC50) and efficacy (Emax) of a ligand in different signaling pathways. A "bias factor" can be calculated to express the degree of preference for one pathway over another, typically relative to a balanced reference agonist. This analysis is critical for understanding the potential therapeutic profile of a compound like this compound. The data from analogs suggest that compounds in this class may exhibit significant bias, highlighting the importance of conducting parallel assays for multiple signaling outputs.[3]

References

Troubleshooting & Optimization

Technical Support Center: 25I-NBMD Hydrochloride Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 25I-NBMD hydrochloride in receptor binding assays. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a derivative of the phenethylamine (B48288) hallucinogen 2C-I. It is a potent partial agonist for the human serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) extensively studied for its role in the central nervous system.[1][2]

Q2: What are the typical binding affinity (Ki) and functional potency (EC50) of 25I-NBMD for the 5-HT2A receptor?

A2: 25I-NBMD exhibits high affinity for the human 5-HT2A receptor, with reported Ki values in the range of 0.049 to 0.21 nM.[2][3] Its functional activity (EC50) at this receptor has been measured at 8.2 nM.[2][3]

Q3: What are the key differences between an agonist and an antagonist binding assay?

A3: Agonist binding assays, like those with 25I-NBMD, measure the affinity and density of receptors that can be activated by the ligand. These assays can be more complex than antagonist assays because agonist binding can induce conformational changes in the receptor, leading to interactions with G proteins and potential receptor desensitization. Antagonist assays typically measure the binding to all receptor populations, regardless of their functional state.

Q4: Is this compound soluble in standard assay buffers?

A4: this compound is sparingly soluble in aqueous buffers. For optimal solubility, it is recommended to first dissolve the compound in an organic solvent such as DMSO or DMF, and then dilute it with the aqueous buffer of choice. For example, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMF and PBS (pH 7.2).[3]

Troubleshooting Guide

This guide addresses common issues encountered during this compound binding assays.

Problem Potential Cause Recommended Solution
High Non-Specific Binding (NSB) 1. Radioligand sticking to filters or vials. 2. High radioligand concentration. 3. Inappropriate blocking agent for NSB determination.1. Pre-soak glass fiber filters in 0.5% polyethyleneimine (PEI). 2. Use a lower concentration of radiolabeled 25I-NBMD, ideally at or below its Kd. 3. Use a structurally different 5-HT2A ligand at a high concentration (e.g., 1-10 µM ketanserin (B1673593) or spiperone) to define NSB.
Low Specific Binding Signal 1. Low receptor density in the tissue/cell preparation. 2. Degraded radioligand or receptor preparation. 3. Suboptimal incubation time or temperature.1. Increase the amount of membrane protein per well (e.g., up to 100 µg). 2. Use fresh or properly stored (-80°C) membrane preparations and radioligand. 3. Optimize incubation time (e.g., 60-120 minutes) and temperature (room temperature or 37°C) to ensure equilibrium is reached.
Poor Reproducibility 1. Inconsistent pipetting or washing steps. 2. Variability in membrane preparation. 3. Ligand depletion at low concentrations.1. Ensure accurate and consistent pipetting, and use a rapid filtration manifold for uniform washing. 2. Prepare a large batch of membranes and aliquot for single-use to minimize freeze-thaw cycles. 3. Ensure that less than 10% of the radioligand is bound to avoid depleting the free concentration. If necessary, reduce the amount of receptor material.[4]
Inconsistent Results with an Agonist 1. Receptor desensitization due to prolonged agonist exposure. 2. Interaction with multiple receptor affinity states (high and low affinity).1. Shorten the incubation time to the minimum required to reach equilibrium.[5][6] 2. Consider including a GTP analog (e.g., Gpp(NH)p) in the assay buffer to convert high-affinity sites to a low-affinity state, which can sometimes simplify the binding profile.

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of 25I-NBMD and Related Compounds for Serotonin Receptors

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)
25I-NBMD 0.049 - 0.21 Not ReportedNot Reported
25I-NBOMe0.044 - 0.61.03 - 4.61800

Data for 25I-NBOMe is provided for comparative purposes as it is a structurally related, potent 5-HT2A agonist.[7][8][9]

Experimental Protocols

Note: The following is a generalized protocol for a 5-HT2A receptor agonist binding assay adapted from standard procedures. Optimal conditions for this compound should be determined empirically.

1. Membrane Preparation (from cultured cells expressing 5-HT2A receptors or brain tissue)

  • Homogenize cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store membrane aliquots at -80°C.

2. Radioligand Binding Assay (96-well plate format)

  • To each well, add the following in order:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a competing ligand (e.g., 10 µM ketanserin for non-specific binding).

    • 50 µL of diluted test compound (e.g., 25I-NBMD) at various concentrations.

    • 100 µL of the membrane preparation (typically 20-100 µg of protein).

    • 50 µL of radiolabeled ligand (e.g., [³H]25I-NBMD, if available, or a competing radiolabeled agonist/antagonist) at a concentration near its Kd.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Wash the filters rapidly three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters and measure the radioactivity using a scintillation counter.

3. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation binding experiments, plot specific binding against the concentration of the radioligand and use non-linear regression to determine the Kd and Bmax.

  • For competition binding experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Plate_Setup Plate Setup (Total, NSB, Compound) Membrane_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Radioligand, Buffers, Test Compound) Reagent_Prep->Plate_Setup Incubation Incubation (RT, 60-90 min) Plate_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (Kd, Bmax, Ki) Data_Processing->Curve_Fitting

Caption: Workflow for a typical this compound radioligand binding assay.

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 25I-NBMD (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: The 5-HT2A receptor is coupled to the Gq/11 signaling pathway.

References

Technical Support Center: 25I-NBMD Hydrochloride Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers utilizing 25I-NBMD hydrochloride and related NBOMe compounds in animal studies. The information is compiled from various preclinical investigations to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the typical dosage ranges for 25I-NBOMe in rodent studies?

A1: The dosage of 25I-NBOMe in rodent studies varies significantly depending on the research question, the animal model (rat or mouse), and the route of administration. For neurochemical and behavioral studies in rats, subcutaneous (s.c.) doses have ranged from 0.3 mg/kg to 10 mg/kg.[1][2] In mice, intraperitoneal (i.p.) injections are common, with doses ranging from 0.1 mg/kg to 1.0 mg/kg for behavioral and neurochemical analyses.[3][4][5] For toxicological assessments, higher doses have been explored. It is crucial to conduct dose-response studies to determine the optimal concentration for your specific experimental goals.

Q2: What is the primary mechanism of action for 25I-NBOMe?

A2: 25I-NBOMe is a potent and selective agonist of the serotonin (B10506) 5-HT2A receptor.[1][5] Its hallucinogenic-like effects in animal models, such as the head-twitch response (HTR) in rodents, are primarily mediated through the activation of this receptor.[1] It also shows high affinity for 5-HT2C and 5-HT1A receptors, which may modulate its overall pharmacological profile.[1]

Q3: What are the expected behavioral effects of 25I-NBOMe in rodents?

A3: The most consistently reported behavioral effect is the head-twitch response (HTR), which is considered a proxy for hallucinogenic potential.[1][2] The dose-response relationship for HTR can be complex, sometimes showing a U-shaped or inverted U-shaped curve.[1] Effects on locomotor activity are variable; some studies report a decrease, while others show an increase or no significant change depending on the dose and administration route.[1] At higher doses, it can impair reaction time and disrupt prepulse inhibition (PPI).[5]

Q4: Are there any known neurotoxic effects of 25I-NBOMe?

A4: Some studies have investigated the neurotoxic potential of 25I-NBOMe. Research has indicated that repeated administration can lead to a decrease in the number of astrocytes and microglia in certain brain regions of rats.[6] Another study using C. elegans demonstrated concentration-dependent toxicity.[7] Further research is needed to fully elucidate the long-term neurotoxic effects in mammalian models.

Q5: What are the pharmacokinetic properties of NBOMe compounds?

A5: Studies on related NBOMe compounds, such as 25CN-NBOMe, show that they can readily cross the blood-brain barrier.[8] After subcutaneous administration in rats, the peak concentration of 25CN-NBOMe in both blood serum and brain tissue was observed at 1 hour, with a half-life of approximately 1.88 and 2.28 hours, respectively.[8] While specific pharmacokinetic data for this compound is limited, this provides a general indication of the expected kinetic profile for this class of compounds.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in behavioral responses - Inconsistent drug administration technique- Animal stress levels- Genetic differences within the animal colony- Circadian rhythm effects- Ensure consistent and accurate dosing and administration route.- Acclimatize animals to the experimental environment.- Use a genetically homogenous animal strain.- Conduct experiments at the same time of day.
No significant effect observed at expected doses - Incorrect dosage calculation- Drug degradation- Low bioavailability via the chosen route- Double-check all dosage calculations.- Prepare fresh drug solutions for each experiment.- Consider an alternative route of administration (e.g., subcutaneous instead of intraperitoneal).
Signs of severe toxicity or animal distress - Dose is too high for the specific animal strain or model- Rapid administration- Immediately lower the dose for subsequent experiments.- Administer the drug more slowly to reduce acute toxicity.- Consult with the institutional animal care and use committee (IACUC).
Unexpected changes in neurotransmitter levels - Complex dose-response relationship (e.g., U-shaped curve)- Interaction with other receptor systems- Conduct a full dose-response study to characterize the effect.- Investigate the involvement of other receptors (e.g., 5-HT2C, 5-HT1A) using selective antagonists.

Quantitative Data Summary

Table 1: 25I-NBOMe Dosages and Effects in Rodent Models

Animal Model Route of Administration Dosage Range Observed Effects Reference(s)
Rat Subcutaneous (s.c.)0.3 - 10 mg/kgIncreased extracellular dopamine (B1211576), serotonin, and glutamate (B1630785) in the frontal cortex; induced head-twitch response.[1][2]
Rat Subcutaneous (s.c.)0.3 mg/kg (single and repeated)Decreased number of astrocytes and microglia in the frontal cortex after repeated administration.[6]
Mouse (C57BL/6J) Intraperitoneal (i.p.)0.1 - 1.0 mg/kgIncreased dopamine levels in the nucleus accumbens shell; impaired reaction time and prepulse inhibition.[3][4][5]
Mouse (C57BL/6J) Intraperitoneal (i.p.)up to 1 mg/kgNo significant effect on spontaneous locomotor activity.[4]

Experimental Protocols

Protocol 1: Assessment of Head-Twitch Response (HTR) in Rats
  • Animals: Male Wistar rats.

  • Drug Preparation: Dissolve 25I-NBOMe hydrochloride in 0.9% NaCl.

  • Administration: Administer the drug subcutaneously (s.c.) at doses ranging from 0.3 to 10 mg/kg. A control group should receive a vehicle injection (0.9% NaCl).

  • Observation: Immediately after administration, place the animals in individual observation chambers. Count the number of head twitches for a period of 240 minutes.[2]

  • Data Analysis: Compare the number of head twitches between the different dose groups and the control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: In Vivo Microdialysis in Freely Moving Rats
  • Surgery: Anesthetize rats (e.g., with ketamine/xylazine) and stereotaxically implant a guide cannula targeting the desired brain region (e.g., frontal cortex). Allow for a post-surgery recovery period.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer 25I-NBOMe (e.g., 0.3, 1, 3, 10 mg/kg, s.c.) or vehicle.[1][2]

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-injection.

  • Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the dialysate samples using high-performance liquid chromatography (HPLC).

  • Data Presentation: Express the results as a percentage of the baseline neurotransmitter levels.

Visualizations

experimental_workflow Experimental Workflow for Behavioral and Neurochemical Analysis cluster_prep Preparation cluster_admin Administration cluster_behavioral Behavioral Assessment cluster_neurochemical Neurochemical Analysis cluster_data Data Analysis drug_prep Drug Preparation (25I-NBOMe in 0.9% NaCl) administration Drug Administration (s.c. or i.p.) drug_prep->administration animal_acclimation Animal Acclimation animal_acclimation->administration htr Head-Twitch Response (HTR) administration->htr locomotor Locomotor Activity administration->locomotor ppi Prepulse Inhibition (PPI) administration->ppi microdialysis In Vivo Microdialysis administration->microdialysis data_analysis Statistical Analysis htr->data_analysis locomotor->data_analysis ppi->data_analysis hplc HPLC Analysis microdialysis->hplc hplc->data_analysis

Caption: Experimental workflow for animal studies.

signaling_pathway Simplified 5-HT2A Receptor Signaling Pathway 25I-NBOMe 25I-NBOMe 5-HT2A_Receptor 5-HT2A Receptor 25I-NBOMe->5-HT2A_Receptor Gq_Protein Gq Protein Activation 5-HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Neuronal_Excitation Neuronal Excitation & Glutamate Release Ca_Release->Neuronal_Excitation PKC_Activation->Neuronal_Excitation

Caption: 25I-NBOMe signaling pathway.

References

"stability and degradation of 25I-NBMD hydrochloride solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25I-NBMD hydrochloride solutions.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation, storage, and use of this compound solutions in experimental settings.

Issue Potential Cause Recommended Action
Inconsistent or lower than expected experimental results (e.g., reduced receptor binding or functional activity) Degradation of 25I-NBMD in solution. Aqueous solutions of related N-benzylphenethylamines can be unstable.[1]Prepare fresh solutions before each experiment. If using a stock solution, assess its purity via HPLC before use. Consider preparing small-volume aliquots of stock solutions in anhydrous organic solvents like DMF or DMSO and store them at -20°C or lower for long-term use. Avoid repeated freeze-thaw cycles.
Inaccurate solution concentration. This could be due to weighing errors, incomplete dissolution, or solvent evaporation.Ensure the analytical balance is properly calibrated. Use a calibrated pipette for solvent addition. Ensure complete dissolution by vortexing or brief sonication. Store solutions in tightly sealed vials to prevent solvent evaporation.
Precipitation of the compound. The hydrochloride salt may have limited solubility in certain aqueous buffers, especially at neutral or alkaline pH.Visually inspect the solution for any precipitate before use. If precipitation is observed, try gentle warming or sonication. If the precipitate persists, consider adjusting the pH of the buffer or using a co-solvent. Note that the solubility of this compound in a 1:1 DMF:PBS (pH 7.2) solution is limited to 0.5 mg/mL.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products. 25I-NBMD may undergo degradation through pathways such as O-demethylation or N-debenzylation, similar to related compounds.[2][3]To confirm if the new peaks are degradation products, perform a forced degradation study (see Experimental Protocols section). Use a freshly prepared solution as a reference. If degradation is confirmed, prepare solutions fresh for each experiment.
Impurities in the original solid material. Review the certificate of analysis for your batch of this compound to check for known impurities.
Difficulty dissolving the solid compound Inappropriate solvent selection. This compound is soluble in organic solvents such as DMF (30 mg/mL), DMSO (30 mg/mL), and ethanol (B145695) (20 mg/mL). For aqueous-based assays, prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.
Low temperature of the solvent. Allow the solvent to reach room temperature before attempting to dissolve the compound. Gentle warming can aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: As a solid, this compound is stable for at least five years when stored at -20°C. For related compounds, it is recommended to keep the receptacle tightly sealed and store in cool, dry conditions.[4]

Q2: How stable are this compound solutions?

A2: There is limited published data on the stability of this compound in various solutions. However, based on anecdotal evidence for similar compounds, aqueous solutions may have limited stability and it is often recommended to use them within a day.[1] For long-term storage, it is best to prepare stock solutions in anhydrous organic solvents like DMSO or DMF and store them in tightly sealed vials at -20°C or below.

Q3: What solvents are suitable for preparing this compound solutions?

A3: this compound has good solubility in DMF (30 mg/mL), DMSO (30 mg/mL), and ethanol (20 mg/mL). For experiments in aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of an organic solvent and then perform a serial dilution into the final aqueous medium.

Q4: What are the potential degradation pathways for 25I-NBMD?

A4: While specific degradation pathways for 25I-NBMD in solution have not been extensively studied, related N-benzylphenethylamines are known to undergo metabolic degradation via O-demethylation and N-debenzylation.[2][3] It is plausible that similar chemical degradation could occur in solution under stressful conditions such as extreme pH, high temperature, or exposure to light.

Q5: How can I assess the stability of my this compound solution?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the most reliable way to assess the stability of your solution. By comparing the chromatogram of an aged solution to that of a freshly prepared standard, you can quantify the amount of parent compound remaining and detect the formation of any degradation products.

Quantitative Data Summary

The following table presents a hypothetical summary of stability data for this compound solutions under forced degradation conditions. This data is for illustrative purposes to demonstrate expected trends, as specific experimental data for this compound is not currently available in the public domain.

Condition Solvent Temperature Duration Hypothetical % Degradation Hypothetical Major Degradation Products
Acidic 0.1 M HCl60°C24 hours15-25%O-demethylated species
Basic 0.1 M NaOH25°C8 hours20-30%N-debenzylated species
Oxidative 3% H₂O₂25°C24 hours10-20%Oxidized derivatives
Thermal PBS (pH 7.4)80°C48 hours5-15%Various minor products
Photolytic Methanol (B129727)25°C7 days (ICH light exposure)5-10%Photodegradation adducts

Experimental Protocols

Protocol for a Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.

1. Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffered saline (PBS)

  • HPLC or UPLC system with a UV or MS detector

  • pH meter

  • Thermostatic oven/water bath

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL. Incubate at room temperature (25°C) for 8 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL. Incubate at room temperature (25°C) for 24 hours.

  • Thermal Degradation: Dilute an aliquot of the stock solution in PBS (pH 7.4) to a final concentration of 100 µg/mL. Incubate at 80°C for 48 hours.

  • Photostability: Expose a solution of this compound in methanol (100 µg/mL) in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At designated time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC-UV or LC-MS method.

5. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation by the decrease in the peak area of the parent 25I-NBMD peak.

  • Identify and characterize any significant degradation products using mass spectrometry and other appropriate analytical techniques.

Visualizations

G Workflow for Investigating Solution Instability cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hypothesis: Degradation cluster_3 Analysis & Action A Inconsistent Experimental Results B Verify Solution Preparation (Weighing, Dissolution, Concentration) A->B C Check for Precipitation A->C D Analyze Solution via HPLC/LC-MS B->D C->D E Compare to Fresh Standard D->E F Degradation Confirmed: Prepare Fresh Solutions E->F Degradation Products Detected G No Degradation: Re-evaluate Experimental Protocol E->G No Degradation Detected

Caption: Troubleshooting workflow for inconsistent experimental results.

G 5-HT2A Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand 25I-NBMD Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: Canonical Gq-coupled 5-HT2A receptor signaling pathway.

References

Technical Support Center: Synthesis of 25I-NBMD Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 25I-NBMD hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method for synthesizing 25I-NBMD is through a reductive amination reaction. This process involves the reaction of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) with benzo[d][1][2]dioxole-4-carbaldehyde. The resulting imine is then reduced to the secondary amine, which is subsequently converted to its hydrochloride salt to improve stability and ease of handling.

Q2: What are the key starting materials for the synthesis of 25I-NBMD?

A2: The primary precursors for the synthesis of 25I-NBMD are:

  • 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

  • Benzo[d][1][2]dioxole-4-carbaldehyde

  • A suitable reducing agent (e.g., sodium borohydride)

  • A solvent (e.g., ethanol)

  • Hydrochloric acid for salt formation

Q3: What is the significance of the N-benzyl group in 25I-NBMD?

A3: The addition of the N-(benzo[d][1][2]dioxol-4-ylmethyl) group to the 2C-I backbone significantly enhances the compound's affinity and potency as a 5-HT2A receptor agonist. This structural modification is a key area of interest in structure-activity relationship (SAR) studies of psychedelic phenethylamines.

Q4: What are the expected purity and stability of this compound?

A4: Commercially available reference standards of this compound typically have a purity of ≥98%. When stored properly at -20°C, the hydrochloride salt is stable for at least five years.[3]

Troubleshooting Guide

Reaction Stage: Reductive Amination

Q5: My reductive amination reaction shows low conversion to the desired 25I-NBMD product. What are the possible causes and solutions?

A5: Low conversion in reductive amination can stem from several factors:

  • Problem: Incomplete imine formation. The reaction between the amine (2C-I) and the aldehyde is a crucial first step.

    • Solution: Monitor the imine formation using thin-layer chromatography (TLC) or NMR spectroscopy. Ensure equimolar or a slight excess of the aldehyde is used. The reaction may require gentle heating or a catalyst, such as a catalytic amount of acid (e.g., acetic acid), to drive the equilibrium towards imine formation.

  • Problem: Reduction of the aldehyde starting material. The reducing agent can potentially reduce the aldehyde before it reacts with the amine.

    • Solution: Use a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Alternatively, allow sufficient time for the imine to form before adding the reducing agent.

  • Problem: Poor quality of reagents. The purity of the starting materials and the activity of the reducing agent are critical.

    • Solution: Ensure the 2C-I and benzo[d][1][2]dioxole-4-carbaldehyde are of high purity. Use a fresh, active batch of the reducing agent.

Q6: I am observing the formation of significant byproducts in my reaction mixture. What are these byproducts and how can I minimize them?

A6: Common byproducts in the synthesis of N-benzylphenethylamines include:

  • Unreacted 2C-I: This indicates an incomplete reaction.

    • Solution: Increase the reaction time, temperature, or the equivalents of the aldehyde and reducing agent.

  • Alcohol from aldehyde reduction: This occurs when the reducing agent reduces the aldehyde starting material.

    • Solution: As mentioned previously, use a milder, more selective reducing agent or add the reducing agent after imine formation is complete.

  • Over-alkylation products: While less common in reductive amination compared to direct alkylation, it's a possibility.

    • Solution: Control the stoichiometry of the reactants carefully.

Purification and Salt Formation Stage

Q7: I am having difficulty purifying the crude 25I-NBMD free base. What purification techniques are recommended?

A7: Purification of the crude product is essential to remove unreacted starting materials and byproducts.

  • Recommended Technique: Flash column chromatography on silica (B1680970) gel is a common and effective method for purifying N-benzylphenethylamines. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can be used to elute the desired product.

  • Alternative Technique: Acid-base extraction can be used to separate the basic amine product from neutral and acidic impurities.

Q8: I am struggling to obtain a crystalline hydrochloride salt of 25I-NBMD. What are the key parameters for successful crystallization?

A8: The formation of a stable, crystalline hydrochloride salt is crucial for the handling and storage of 25I-NBMD.

  • Solvent Selection: The choice of solvent is critical. A common procedure involves dissolving the purified free base in a minimal amount of a solvent in which the free base is soluble but the hydrochloride salt is not, such as diethyl ether or ethyl acetate.

  • Acid Addition: A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) should be added dropwise to the solution of the free base with stirring.

  • Inducing Crystallization: If crystals do not form immediately, scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution can help induce crystallization.

  • Washing and Drying: The resulting crystalline solid should be collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities, and dried under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name N-(benzo[d][1][2]dioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride[3]
CAS Number 1539266-14-2[3]
Molecular Formula C₁₈H₂₀INO₄ • HCl[3]
Formula Weight 477.7 g/mol [3]
Purity ≥98%[3]
Formulation A crystalline solid[3]
Stability ≥ 5 years at -20°C[3]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol (B145695): 20 mg/mL[3]

Table 2: Receptor Binding and Functional Activity of 25I-NBMD

ReceptorParameterValueReference
Human 5-HT2A Ki0.049 nM[3]
Human 5-HT2A EC₅₀8.2 nM[3]

Experimental Protocols

General Protocol for the Synthesis of N-Benzylphenethylamines via Reductive Amination

This protocol is a general guideline and may require optimization for the specific synthesis of 25I-NBMD.

  • Imine Formation:

    • To a suspension of the phenethylamine (B48288) hydrochloride salt (e.g., 2C-I HCl, 1.0 mmol) and the corresponding benzaldehyde (B42025) (e.g., benzo[d][1][2]dioxole-4-carbaldehyde, 1.1 mmol) in ethanol (10 mL), add triethylamine (B128534) (1.0 mmol).

    • Stir the reaction mixture at room temperature. Monitor the formation of the imine by thin-layer chromatography (TLC) or gas chromatography (GC). This step typically takes between 30 minutes to 3 hours.[4]

  • Reduction:

    • Once imine formation is complete, add sodium borohydride (B1222165) (NaBH₄, 2.0 mmol) to the reaction mixture in portions.

    • Continue stirring for an additional 30 minutes.[4]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Partition the resulting residue between dichloromethane (B109758) and water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylphenethylamine.[4]

  • Purification and Salt Formation:

    • Purify the crude product by flash column chromatography on silica gel.

    • Dissolve the purified amine in a minimal amount of diethyl ether.

    • Add a solution of HCl in ether dropwise until precipitation is complete.

    • Collect the resulting hydrochloride salt by filtration, wash with cold ether, and dry under vacuum.[5]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Salt Formation start Starting Materials: - 2C-I HCl - Benzo[d][1,3]dioxole-4-carbaldehyde - Ethanol - Triethylamine imine_formation Imine Formation start->imine_formation 1. Stir at RT reduction Reduction with NaBH4 imine_formation->reduction 2. Add NaBH4 concentration Solvent Removal reduction->concentration extraction Liquid-Liquid Extraction concentration->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography salt_formation HCl Salt Formation chromatography->salt_formation filtration Filtration and Drying salt_formation->filtration final_product This compound filtration->final_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway agonist 25I-NBMD (Agonist) receptor 5-HT2A Receptor (GPCR) agonist->receptor Binds to g_protein Gq/G11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc_activation Protein Kinase C (PKC) Activation dag->pkc_activation cellular_effects Downstream Cellular Effects ca_release->cellular_effects pkc_activation->cellular_effects

Caption: 5-HT2A receptor signaling pathway activated by 25I-NBMD.

References

"improving signal-to-noise ratio in 25I-NBMD hydrochloride experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 25I-NBMD hydrochloride experiments and improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1][2] It is a potent partial agonist for the human serotonin (B10506) 2A (5-HT2A) receptor.[1] The addition of a methylenedioxy-benzyl group to the amine structure significantly increases its affinity and activity at the 5-HT2A receptor.[2] As a 5-HT2A receptor agonist, 25I-NBMD modulates signaling pathways associated with this G-protein coupled receptor (GPCR), primarily through the Gq/11 pathway, leading to the activation of phospholipase C.[3]

Q2: What are the key binding affinity values for 25I-NBMD at the human 5-HT2A receptor?

A2: Studies have reported high affinity of 25I-NBMD for the human 5-HT2A receptor, with Ki values in the low nanomolar range.[3]

Receptor Binding Affinity of 25I-NBMD

Parameter Value Receptor
Ki 0.049 - 0.21 nM Human 5-HT2A

| EC50 | 8.2 nM | Human 5-HT2A |

Q3: What are some common causes of a low signal-to-noise ratio in 25I-NBMD binding assays?

A3: A low signal-to-noise ratio can be caused by several factors, including high non-specific binding, low specific binding, and issues with experimental technique. High non-specific binding can obscure the specific signal from the receptor.[4][5] Low specific binding may result from degraded reagents or suboptimal assay conditions.[5] Inconsistent pipetting, timing, and membrane preparation can also lead to poor reproducibility and a low signal-to-noise ratio.[5]

Troubleshooting Guides

Issue 1: High Non-Specific Binding

High non-specific binding can significantly reduce the signal-to-noise ratio by masking the specific binding of 25I-NBMD to the 5-HT2A receptor.

Troubleshooting Workflow for High Non-Specific Binding

G start High Non-Specific Binding Detected step1 Optimize Blocking Agents (e.g., BSA) start->step1 step2 Adjust Buffer Composition (Increase salt concentration, add detergents) step1->step2 step3 Pre-treat Filters (e.g., with Polyethyleneimine) step2->step3 step4 Optimize Washing Steps (Increase number of washes, use ice-cold buffer) step3->step4 end Non-Specific Binding Reduced step4->end G start Low Total Binding Signal step1 Verify Radioligand Integrity (Check storage and expiration) start->step1 step2 Assess Receptor Preparation Activity (Avoid multiple freeze-thaw cycles) step1->step2 step3 Optimize Assay Conditions (Incubation time, temperature, buffer pH) step2->step3 step4 Increase Receptor Concentration step3->step4 end Total Binding Signal Increased step4->end G prep Prepare Reagents (Membrane prep, radioligand, buffers) incubate Incubate (Membrane + Radioligand +/- Competitor) prep->incubate separate Separate Bound from Free Ligand (e.g., Rapid Filtration) incubate->separate wash Wash Filters (Remove non-specifically bound ligand) separate->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate specific binding, Ki, etc.) count->analyze G NBMD 25I-NBMD HT2A 5-HT2A Receptor NBMD->HT2A Binds to Gq11 Gq/11 HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

References

Technical Support Center: Minimizing Off-Target Effects of 25I-NBMD Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 25I-NBMD hydrochloride in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help identify, understand, and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of the phenethylamine (B48288) hallucinogen 2C-I. It is a potent partial agonist for the human serotonin (B10506) 2A (5-HT2A) receptor, with a high binding affinity (Ki) ranging from 0.049 to 0.21 nM and a functional activity (EC50) of 8.2 nM.[1] Its primary mechanism of action is the activation of the 5-HT2A receptor, which is a Gq-coupled G-protein coupled receptor (GPCR).

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly potent at the 5-HT2A receptor, studies on the closely related compound 25I-NBOMe suggest that it can also interact with other receptors, typically at higher concentrations (micromolar range). These potential off-targets include:

  • Adrenergic receptors (α1 and α2)[2]

  • Dopaminergic receptors (D1, D2, and D3)[2]

  • µ-opioid receptor [2][3]

It is important to empirically determine the off-target profile of 25I-NBMD in your specific experimental system.

Q3: How can I minimize the risk of observing off-target effects in my experiments?

A3: To minimize off-target effects, a combination of careful experimental design and control experiments is crucial. Key strategies include:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits your desired on-target effect through dose-response studies.

  • Employ a specific antagonist: Use a selective antagonist for the 5-HT2A receptor to confirm that your observed effect is mediated by this target.

  • Cell line selection: Use cell lines with minimal to no expression of potential off-target receptors if your primary interest is the 5-HT2A-mediated effect.

  • Orthogonal assays: Confirm your findings using different assay formats that measure distinct points in the signaling cascade.

Q4: What are the typical signs of off-target effects in a cell-based assay?

A4: Signs of off-target effects can include:

  • An unexpected pharmacological response that does not align with the known signaling pathway of the 5-HT2A receptor.

  • The effect is not blocked by a selective 5-HT2A antagonist.

  • The dose-response curve is biphasic or has a very shallow slope, suggesting multiple binding sites with different affinities.

  • Inconsistent results across different cell lines that may have varying expression levels of off-target receptors.

  • Cellular toxicity at concentrations where the on-target effect is not yet saturated.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Observed effect is not blocked by a selective 5-HT2A antagonist (e.g., ketanserin). The effect is likely mediated by an off-target receptor.1. Perform a literature search for known off-targets of 25I-NBMD and related compounds. 2. Use selective antagonists for suspected off-target receptors (e.g., prazosin (B1663645) for α1-adrenergic, haloperidol (B65202) for D2-dopaminergic, naloxone (B1662785) for µ-opioid) to see if the effect is blocked. 3. Conduct binding or functional assays on cell lines expressing individual off-target receptors to confirm interaction.
High background signal or constitutive activity in the assay. The cell line may have high endogenous expression of the 5-HT2A receptor or off-target receptors, leading to basal activity.1. Use an inverse agonist for the 5-HT2A receptor to reduce basal signaling. 2. Select a different cell line with lower endogenous receptor expression. 3. Optimize assay conditions, such as cell density and incubation time, to reduce background.
Inconsistent results between experimental replicates. This could be due to issues with compound stability, cell passage number variability, or pipetting errors.1. Prepare fresh stock solutions of this compound for each experiment. 2. Use cells within a consistent and low passage number range. 3. Ensure accurate and consistent pipetting, especially for serial dilutions.
Cell death or toxicity observed at higher concentrations. 25I-NBMD may induce cytotoxicity through off-target interactions or by overwhelming cellular signaling pathways.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range. 2. Keep the experimental concentration of 25I-NBMD well below the cytotoxic threshold.

Data Presentation

Table 1: On-Target and Potential Off-Target Receptor Interactions of this compound and Related Compounds

Receptor FamilyReceptor SubtypeCompoundBinding Affinity (Ki)Functional Activity (EC50)Reference(s)
Serotonin 5-HT2A 25I-NBMD 0.049 - 0.21 nM 8.2 nM [1]
Adrenergicα1 & α225I-NBOMeMicromolar AffinityNot Reported[2]
DopaminergicD1, D2, & D325I-NBOMeMicromolar AffinityNot Reported[2]
Opioidµ-opioid25I-NBOMeNot ReportedActivates receptor[2][3]

Note: Quantitative off-target binding data for this compound is not extensively available in the current literature. The data for 25I-NBOMe, a close structural analog, is provided for guidance. Researchers should empirically determine the off-target profile of 25I-NBMD in their experimental system.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor through competition with a radiolabeled antagonist.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT2A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Incubation:

    • In a 96-well plate, combine cell membranes, [3H]ketanserin (at a concentration near its Kd), and a range of concentrations of this compound.

    • For non-specific binding, use a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

    • Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation fluid to the dried filters and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of 25I-NBMD and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for Gq-Coupled Receptors (e.g., 5-HT2A, α1-Adrenergic)

Objective: To measure the functional potency (EC50) of this compound at Gq-coupled receptors by quantifying intracellular calcium mobilization.

Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest in a black-walled, clear-bottom 96-well plate.

  • Calcium-Sensitive Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Use a fluorescent plate reader with an injection module to add the compound dilutions to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and immediately after the addition of the compound in real-time.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the change in fluorescence against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Effects Start Unexpected Experimental Result Check_On_Target Is the effect blocked by a selective 5-HT2A antagonist? Start->Check_On_Target On_Target Effect is likely on-target. Optimize concentration. Check_On_Target->On_Target Yes Off_Target_Hypothesis Hypothesize potential off-targets (e.g., Adrenergic, Dopaminergic, Opioid) Check_On_Target->Off_Target_Hypothesis No Test_Off_Target Use selective antagonists for hypothesized off-targets. Off_Target_Hypothesis->Test_Off_Target Off_Target_Confirmed Off-target identified. Characterize interaction. Test_Off_Target->Off_Target_Confirmed Yes Other_Cause Consider other causes: - Compound impurity - Assay artifact Test_Off_Target->Other_Cause No

Caption: A logical workflow for troubleshooting unexpected experimental results with 25I-NBMD.

G cluster_pathway Potential Off-Target Signaling Pathways of 25I-NBMD cluster_alpha1 α1-Adrenergic Receptor cluster_d1 D1-like Dopamine Receptor cluster_mu µ-Opioid Receptor Compound 25I-NBMD (at high concentrations) Alpha1 α1-AR Compound->Alpha1 D1 D1-R Compound->D1 Mu µ-OR Compound->Mu Gq_a Gq Alpha1->Gq_a PLC_a PLC Gq_a->PLC_a IP3_DAG_a IP3 & DAG PLC_a->IP3_DAG_a Ca_PKC_a ↑ Ca2+ & PKC Activation IP3_DAG_a->Ca_PKC_a Gs Gs D1->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Gi Gi Mu->Gi AC_i Adenylyl Cyclase Gi->AC_i Downstream_i Modulation of Ion Channels Gi->Downstream_i cAMP_i ↓ cAMP AC_i->cAMP_i

Caption: Simplified signaling pathways for potential off-target receptors of 25I-NBMD.

References

Technical Support Center: 25I-NBMD Hydrochloride Autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 25I-NBMD hydrochloride in autoradiography experiments. The following information is designed to assist in protocol refinement and address common challenges encountered during the labeling and visualization of target receptors.

Frequently Asked Questions (FAQs)

Q1: What is 25I-NBMD and what is its primary receptor target?

25I-NBMD is a derivative of the N-benzylphenethylamine class of compounds. Based on the high affinity of structurally similar compounds like 25I-NBOMe, its primary target is the serotonin (B10506) 5-HT₂ₐ receptor, where it is expected to act as a potent agonist.[1][2] Radio-iodinated versions of such compounds are valuable tools for mapping the distribution of these receptors in the brain.[3]

Q2: What are the reported binding affinities for related compounds that can guide my experiment?

While specific Ki values for 25I-NBMD are not extensively documented in readily available literature, the closely related compound 25I-NBOMe exhibits high affinity for the human 5-HT₂ₐ receptor, with reported Ki values in the low nanomolar to sub-nanomolar range (0.044 nM to 0.6 nM).[1][3][4] It also shows affinity for the 5-HT₂C receptor (Ki of 1.03 to 4.6 nM).[3][4] Its affinity for other receptors, such as dopaminergic and adrenergic receptors, is significantly lower.[1][5] This high affinity and selectivity for the 5-HT₂ₐ receptor make it a suitable candidate for autoradiography.

Q3: How do I determine the optimal concentration of [¹²⁵I]25I-NBMD for my autoradiography experiment?

The optimal concentration will need to be determined empirically through saturation binding experiments. However, a starting point can be estimated from the Ki value of related compounds. Given the sub-nanomolar affinity of 25I-NBOMe for the 5-HT₂ₐ receptor, a concentration range of 0.1 to 5 times the expected Kd (dissociation constant, which is related to the Ki) is a reasonable starting point for saturation studies. For single-point assays, a concentration close to the Kd is often used.

Q4: How can I minimize non-specific binding?

Non-specific binding can be a significant issue. Here are several strategies to minimize it:

  • Pre-incubation Wash: Wash tissue sections in buffer before incubation with the radioligand to remove endogenous ligands.

  • Blocking Agents: To determine non-specific binding, incubate a set of slides in the presence of a high concentration (e.g., 1-10 µM) of a non-labeled competing ligand, such as unlabeled 25I-NBMD or a known 5-HT₂ₐ antagonist like ketanserin (B1673593) or volinanserin.[2]

  • Washing Steps: After incubation with the radioligand, use a series of ice-cold buffer washes of increasing duration to remove unbound and non-specifically bound radioligand.

  • Incubation Time and Temperature: Optimize the incubation time to reach equilibrium without excessive non-specific binding. Performing incubations at a lower temperature (e.g., 4°C or room temperature) can also reduce non-specific interactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background / High Non-Specific Binding 1. Inadequate washing. 2. Radioligand concentration too high. 3. Lipophilic nature of the ligand causing it to stick to non-receptor sites. 4. Issues with the blocking agent.1. Increase the duration and number of post-incubation washes in ice-cold buffer. 2. Perform a saturation binding experiment to determine the optimal concentration. 3. Add a low concentration of a detergent (e.g., 0.01% Triton X-100) to the wash buffer. Consider adding bovine serum albumin (BSA) to the incubation buffer to reduce binding to plasticware and non-specific tissue sites. 4. Ensure the blocking agent is used at a sufficiently high concentration to saturate the target receptors. Verify the purity and activity of the blocking agent.
Low or No Specific Signal 1. Radioligand concentration too low. 2. Degraded radioligand. 3. Insufficient receptor density in the chosen tissue. 4. Incorrect buffer composition or pH. 5. Over-aggressive washing steps.1. Increase the concentration of [¹²⁵I]25I-NBMD. 2. Check the age and storage conditions of the radioligand. Perform a quality control check if possible. 3. Use a positive control tissue known to have high 5-HT₂ₐ receptor density (e.g., frontal cortex). 4. Ensure the buffer composition and pH are optimal for ligand binding (typically a Tris-based buffer at pH 7.4). 5. Reduce the duration or number of post-incubation washes.
Inconsistent Results Between Experiments 1. Variability in tissue sectioning and handling. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. 4. Degradation of stock solutions.1. Ensure consistent tissue thickness and handling procedures. 2. Use a temperature-controlled water bath for incubations and strictly adhere to timings. 3. Calibrate pipettes regularly. 4. Prepare fresh stock solutions of the radioligand and other reagents.
"Hot spots" of non-specific binding 1. Radioligand precipitating out of solution. 2. Damaged tissue sections. 3. Contamination of buffers or slides.1. Ensure the radioligand is fully dissolved in the incubation buffer. Consider a brief sonication of the stock solution. 2. Handle tissue sections carefully to avoid folds or tears. 3. Use filtered buffers and clean slide boxes.

Experimental Protocols

General Autoradiography Workflow for [¹²⁵I]25I-NBMD

This protocol is a general guideline and should be optimized for your specific tissue and experimental conditions.

G cluster_prep Tissue Preparation cluster_binding Radioligand Binding Assay cluster_imaging Imaging Tissue_Collection 1. Tissue Collection & Freezing Cryosectioning 2. Cryosectioning (10-20 µm) Tissue_Collection->Cryosectioning Thaw_Mounting 3. Thaw-Mounting onto Slides Cryosectioning->Thaw_Mounting Storage 4. Storage at -80°C Thaw_Mounting->Storage Preincubation 5. Pre-incubation Wash Storage->Preincubation Incubation 6. Incubation with [¹²⁵I]25I-NBMD Preincubation->Incubation Total_Binding Total Binding Incubation->Total_Binding Buffer Only Non_Specific_Binding Non-Specific Binding (+ Blocker) Incubation->Non_Specific_Binding e.g., 10 µM Ketanserin Washing 7. Post-incubation Washes Total_Binding->Washing Non_Specific_Binding->Washing Drying 8. Drying Washing->Drying Apposition 9. Apposition to Film or Phosphor Screen Drying->Apposition Exposure 10. Exposure (Time varies) Apposition->Exposure Imaging 11. Film Development or Screen Scanning Exposure->Imaging Analysis 12. Densitometric Analysis Imaging->Analysis

General workflow for [¹²⁵I]this compound autoradiography.
Signaling Pathway of 5-HT₂ₐ Receptor Agonists

Activation of the 5-HT₂ₐ receptor by an agonist like 25I-NBMD initiates a downstream signaling cascade.

G Agonist 25I-NBMD (Agonist) Receptor 5-HT₂ₐ Receptor Agonist->Receptor Binds to G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Simplified 5-HT₂ₐ receptor signaling pathway.

Quantitative Data Summary

The following table summarizes the binding affinities of the closely related compound 25I-NBOMe for various receptors, which can serve as a reference for 25I-NBMD experiments.

ReceptorReported Ki (nM)Reference(s)
Serotonin 5-HT₂ₐ 0.044 - 0.6[1][3][4]
Serotonin 5-HT₂B 1.91 - 130[3]
Serotonin 5-HT₂C 1.03 - 4.6[3][4]
Serotonin 5-HT₁ₐ 1800[4]
Adrenergic α₁ₐ 370[4]
Adrenergic α₂ₐ 320[4]
Dopamine D₁ 6700[4]
Dopamine D₂ 900[4]
Dopamine D₃ 2100[4]

References

"addressing solubility issues with 25I-NBMD hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 25I-NBMD hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: 25I-NBMD is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1][2] It is a potent partial agonist for the human serotonin (B10506) 5-HT2A receptor, with a reported Ki (inhibitor constant) of 0.049 nM and an EC50 (half-maximal effective concentration) of 8.2 nM.[3] Due to its high affinity and activity at the 5-HT2A receptor, it is primarily used as a tool in scientific research to study the structure and function of this receptor.[3] This product is intended for research and forensic applications only.[1]

Q2: What is the physical form of this compound as supplied?

A2: this compound is supplied as a crystalline solid.[1]

Q3: How should this compound be stored to ensure its stability?

A3: For long-term storage, it is recommended to store this compound as supplied at -20°C. The stability of the compound in this state is at least three years. It is advised to keep the receptacle tightly sealed.

Q4: Is this compound stable in aqueous solutions?

A4: Aqueous solutions of similar compounds are not recommended for storage for more than one day.[4] It is best practice to prepare aqueous solutions fresh for each experiment to avoid degradation and potential precipitation.

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. This data is crucial for preparing stock solutions and for designing experiments.

SolventConcentration
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[1]
Ethanol (B145695)20 mg/mL[1]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Troubleshooting Guide

This guide addresses specific issues that may arise when preparing solutions of this compound for experimental use.

Q5: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A5: Direct dissolution of this compound in aqueous buffers is challenging due to its limited solubility.[1] The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF, and then dilute this stock solution into the aqueous buffer.

Q6: I prepared a stock solution in DMSO, but it precipitated when I diluted it into my aqueous experimental medium. How can I prevent this?

A6: This is a common issue known as "salting out" or precipitation upon solvent change. Here are several steps to troubleshoot this problem:

  • Decrease the Final Concentration: The final concentration of this compound in the aqueous medium may be above its solubility limit. Try lowering the final concentration.

  • Use a Co-solvent: The low solubility in a 1:1 mixture of DMF and PBS (0.5 mg/mL) suggests that a significant proportion of an organic co-solvent is needed to maintain solubility in an aqueous environment.[1] When diluting your stock, ensure the final concentration of the organic solvent (like DMSO or DMF) is high enough to keep the compound in solution, but low enough to not affect your experimental system.

  • pH Adjustment: As an amine hydrochloride salt, the solubility of 25I-NBMD can be pH-dependent. Ensure the pH of your final aqueous solution is suitable. Generally, amine salts are more soluble in acidic conditions.

  • Gentle Warming: Gently warming the solution to 37°C may help in dissolving the compound. However, be cautious about the thermal stability of the compound over extended periods.

  • Sonication: Using a bath sonicator can help to break down particles and enhance dissolution.

Q7: What is the maximum recommended concentration of DMSO or DMF in a cell-based assay?

A7: The tolerance of cell lines to organic solvents varies. Generally, for most cell-based assays, the final concentration of DMSO or DMF should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. It is always recommended to run a vehicle control (media with the same percentage of the solvent) to assess the effect of the solvent on the experiment.

Q8: Can I prepare a stock solution directly in ethanol?

A8: Yes, this compound is soluble in ethanol at approximately 20 mg/mL.[1] However, be aware that ethanol can be more volatile and may have different effects on your experimental system compared to DMSO or DMF. Always include an appropriate vehicle control.

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol provides a detailed methodology for preparing a stock solution of this compound, which is a critical first step for most experiments.

  • Weighing the Compound: Carefully weigh the desired amount of this compound crystalline solid in a suitable microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO or DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously to aid dissolution. If necessary, use a bath sonicator for a few minutes to ensure the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Visual Guides

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a systematic approach to addressing solubility problems with this compound.

G Troubleshooting Workflow for this compound Solubility cluster_start cluster_steps cluster_solutions start Precipitate observed in aqueous solution step1 Is the final concentration too high? start->step1 step2 Is the organic solvent concentration sufficient? step1->step2 No sol1 Lower the final concentration step1->sol1 Yes step3 Have you tried physical methods? step2->step3 Yes sol2 Increase co-solvent % (e.g., DMSO) (Check experimental tolerance) step2->sol2 No sol3 Try gentle warming (37°C) or sonication step3->sol3 No sol4 Consider pH adjustment of the buffer step3->sol4 Yes success Compound Solubilized sol1->success sol2->success sol3->success sol4->success

Caption: A logical workflow for troubleshooting solubility issues.

General 5-HT2A Receptor Signaling Pathway

As a potent 5-HT2A receptor agonist, this compound is expected to activate the following canonical signaling cascade.

G General 5-HT2A Receptor Agonist Signaling Pathway agonist 25I-NBMD HCl (Agonist) receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc Activates response Downstream Cellular Responses ca_release->response pkc->response

Caption: Canonical Gq-coupled signaling cascade for 5-HT2A agonists.

References

Validation & Comparative

Validating 25I-NBMD Hydrochloride as a Potent 5-HT2A Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of 25I-NBMD hydrochloride's performance as a serotonin (B10506) 5-HT2A receptor agonist against other relevant compounds. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the associated signaling pathway and experimental workflow. This information is intended for researchers, scientists, and drug development professionals investigating the serotonergic system.

Comparative Analysis of 5-HT2A Receptor Agonists

This compound is a derivative of the phenethylamine (B48288) hallucinogen 2C-I and is recognized as a potent partial agonist for the human 5-HT2A receptor.[1] Its high affinity and activity make it a valuable research tool for probing the receptor's structure and function.[2] The addition of a methylenedioxybenzyl group to the amine of the 2C-I structure enhances its receptor affinity.[2][3]

Below is a summary of its binding affinity (Ki) and functional potency (EC50) compared to other well-known 5-HT2A receptor agonists.

CompoundReceptor Binding Affinity (Ki)Functional Potency (EC50)Agonist Type
This compound 0.049 - 0.21 nM [3]8.2 nM [2][3]Potent Partial Agonist [1][2]
25I-NBOMe0.044 - 0.6 nM[4][5]0.51 - 1.5 nM (IP-1 Assay)[6]Potent Full Agonist[5][6]
Serotonin (5-HT)~Low nanomolar range~40 nM (IP-1 Assay)[6]Endogenous Full Agonist
DOI59 nM[7]Not specifiedFull Agonist

Experimental Protocols

The validation of a compound like 25I-NBMD as a 5-HT2A receptor agonist involves a series of standardized in vitro assays to determine its binding affinity and functional activity.

1. Receptor Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of this compound.

  • Materials:

    • Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[8]

    • Radioligand: Typically [3H]-ketanserin or [125I]DOI.

    • Test Compound: this compound at various concentrations.

    • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM mianserin).[9]

    • Assay Buffer and 96-well filter plates.[7]

  • Procedure:

    • Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (25I-NBMD).

    • Allow the mixture to equilibrate. Receptor-radioligand equilibration is typically reached within 20 minutes.[7]

    • Separate the bound from unbound radioligand by rapid filtration through 96-well filter plates.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

2. Functional Assay (Calcium Mobilization or Inositol (B14025) Phosphate Accumulation)

This assay measures the cellular response triggered by the agonist binding to and activating the 5-HT2A receptor, which is coupled to the Gq/11 G-protein.[10]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound.

  • Principle: Activation of the 5-HT2A receptor stimulates the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[11] The assay measures either the accumulation of IP metabolites (like IP1, a stable downstream product) or the transient increase in intracellular calcium.

  • Procedure (Calcium Mobilization Example):

    • Culture cells expressing the 5-HT2A receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound (25I-NBMD) to the wells.

    • Measure the change in fluorescence intensity over time using a plate reader (e.g., a FLIPR instrument). The peak fluorescence corresponds to the maximum calcium release.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal response relative to a reference full agonist like serotonin).

Visualizations

5-HT2A Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling cascade initiated by the binding of an agonist to the 5-HT2A receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 25I-NBMD (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: Agonist activation of the 5-HT2A receptor initiates the Gq signaling cascade.

Experimental Workflow for Agonist Validation

This diagram outlines the logical progression of experiments to characterize a novel compound as a 5-HT2A receptor agonist.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling cluster_3 Conclusion Binding Primary Binding Assay (Determine Affinity - Ki) Functional Functional Assay (Determine Potency - EC50 & Efficacy - Emax) Binding->Functional Selectivity Counter-Screening (Test against other receptors - e.g., 5-HT2C, Adrenergic, Dopaminergic) Functional->Selectivity Pathway Signaling Pathway Analysis (e.g., β-arrestin recruitment) Pathway->Selectivity Validation Validated 5-HT2A Agonist Selectivity->Validation

Caption: Workflow for validating a novel 5-HT2A receptor agonist.

References

A Comparative Analysis of Receptor Binding Profiles: 25I-NBMD Hydrochloride vs. 25I-NBOMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of two potent psychoactive compounds, 25I-NBMD hydrochloride and 25I-NBOMe. Both are derivatives of the 2C-I phenethylamine (B48288) and are recognized for their high affinity for serotonin (B10506) receptors, particularly the 5-HT2A subtype. Understanding their distinct interactions with various neurotransmitter receptors is crucial for research into serotonergic systems and the development of novel therapeutics.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and 25I-NBOMe for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)25I-NBOMe (Ki, nM)
Serotonin Receptors
5-HT2A0.049[1]0.044 - 0.6[2][3]
5-HT2CData not available1.03 - 4.6[2][3]
5-HT1AData not available1800[3]
5-HT2BData not available1.91 - 130[2]
Adrenergic Receptors
α1AData not available~370
α2AData not available~320
Dopamine Receptors
D1Data not available~6700
D2Data not available~900
D3Data not available~2100

Key Observations from Receptor Binding Data

Both this compound and 25I-NBOMe exhibit exceptionally high affinity for the 5-HT2A receptor, with Ki values in the sub-nanomolar range.[1][2] This potent interaction is believed to be the primary driver of their hallucinogenic effects. 25I-NBOMe has been more extensively characterized and demonstrates a broader binding profile, with moderate affinity for the 5-HT2C receptor and significantly lower affinity for the 5-HT1A, adrenergic, and dopaminergic receptors.[2][3] While comprehensive data for 25I-NBMD at other receptors is limited, the N-benzylphenethylamine class of compounds generally shows reduced affinity for adrenergic and dopaminergic receptors compared to their high affinity for 5-HT2A receptors.

Signaling Pathway

The activation of the 5-HT2A receptor by agonists like 25I-NBMD and 25I-NBOMe initiates a downstream signaling cascade. The receptor is coupled to Gq/G11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), leading to various cellular responses.

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 5HT2A_Receptor->Gq_G11 Activates Ligand 25I-NBMD or 25I-NBOMe Ligand->5HT2A_Receptor Binds to PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

The receptor binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an experiment targeting the 5-HT2A receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 25I-NBMD or 25I-NBOMe) for the 5-HT2A receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cells stably expressing the human 5-HT2A receptor or from tissue homogenates known to be rich in these receptors (e.g., rat frontal cortex).

  • Radioligand: A radioactively labeled compound with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin or [125I]DOI).

  • Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., 25I-NBMD or 25I-NBOMe).

  • Non-specific Binding Control: A high concentration of a known 5-HT2A receptor ligand to determine non-specific binding.

  • Assay Buffer: A buffer solution to maintain pH and ionic strength.

  • Filtration Apparatus: A multi-well filter plate and vacuum manifold.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize the cell or tissue source in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare Receptor Source (Cell Membranes) C Combine Membranes, Radioligand, and Test Compound in Wells A->C B Prepare Radioligand and Test Compound Solutions B->C D Incubate to Reach Equilibrium C->D E Vacuum Filtration to Separate Bound from Unbound Ligand D->E F Wash Filters to Remove Non-specific Binding E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Determine IC50 Value H->I J Calculate Ki Value (Cheng-Prusoff Equation) I->J

Competitive Radioligand Binding Assay Workflow

References

Comparative Cross-Reactivity Profile of 25I-NBMD Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of 25I-NBMD hydrochloride with other prominent N-benzylphenethylamine derivatives. The data presented herein is intended to inform research and development activities by offering a clear, objective summary of the binding affinities and functional potencies of these compounds at various neurotransmitter receptors.

Overview of this compound

This compound is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1][2] It is recognized as a potent partial agonist of the serotonin (B10506) 5-HT₂ₐ receptor, with a high binding affinity in the low nanomolar range.[1][3] The addition of a methylenedioxybenzyl group to the 2C-I structure enhances its affinity for this receptor.[3] This high affinity and potency make it a valuable research tool for investigating the structure and function of the 5-HT₂ₐ receptor.[3]

Comparative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and selected comparator compounds at various serotonin and other receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT₂ₐ (Ki, nM)5-HT₂C (Ki, nM)5-HT₁ₐ (Ki, nM)Adrenergic & Dopaminergic Receptorsµ Opioid Receptor
25I-NBMD 0.049 - 0.21 [3]Data not availableData not availableGenerally lower affinity[3]Possible interaction[3]
25I-NBOMe SubnanomolarHigh affinityLow affinityMicromolar affinity for α₁, α₂, D₁, D₂, D₃[3][4]Activates[4]
25D-NBOMe SubnanomolarSubnanomolarVery low potencyData not availableData not available
25E-NBOMe SubnanomolarSubnanomolarVery low potencyData not availableData not available
25I-NBOH SubnanomolarLow nanomolarVery low potencyData not availableData not available
2C-I Lower affinity than N-benzyl derivativesData not availableData not availableData not availableData not available

Comparative Functional Activity

The functional potency of these compounds is detailed in the table below, with EC₅₀ values representing the concentration required to elicit a half-maximal response.

Compound5-HT₂ₐ (EC₅₀, nM)Agonist/Antagonist Profile
25I-NBMD 8.2 [3]Partial Agonist[3]
25I-NBOMe 0.44Full Agonist[5]
25D-NBOMe Subnanomolar to low nanomolarFull Agonist[6]
25E-NBOMe Subnanomolar to low nanomolarFull Agonist[6]
25I-NBOH Subnanomolar to low nanomolarFull Agonist[6]

Experimental Protocols

Radioligand Binding Assays

Detailed methodologies for determining binding affinities (Ki values) typically involve radioligand binding assays. The following is a generalized protocol:

  • Membrane Preparation: Membranes from cells heterologously expressing the receptor of interest are prepared.

  • Incubation: These membranes are incubated with a specific radioligand (e.g., [¹²⁵I]DOI for 5-HT₂ₐ receptors) and various concentrations of the unlabeled competitor drug (e.g., 25I-NBMD).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Inositol (B14025) Phosphate (B84403) Accumulation)

Functional potencies (EC₅₀ values) are often determined using cell-based assays that measure the downstream signaling of receptor activation. A common method for Gq-coupled receptors like 5-HT₂ₐ is the measurement of inositol phosphate (IP) accumulation.

  • Cell Culture: Cells expressing the receptor of interest are cultured.

  • Labeling: The cells are labeled with [³H]myo-inositol.

  • Drug Application: The cells are then exposed to varying concentrations of the agonist (e.g., 25I-NBMD).

  • Extraction: The reaction is stopped, and the accumulated inositol phosphates are extracted.

  • Quantification: The amount of [³H]inositol phosphates is quantified.

  • Data Analysis: The concentration of the agonist that produces a half-maximal response (EC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for 5-HT₂ₐ receptor activation and a typical experimental workflow for a radioligand binding assay.

G cluster_0 5-HT₂ₐ Receptor Activation Agonist (e.g., 25I-NBMD) Agonist (e.g., 25I-NBMD) 5-HT₂ₐ Receptor 5-HT₂ₐ Receptor Agonist (e.g., 25I-NBMD)->5-HT₂ₐ Receptor Binds to Gq/11 Gq/11 5-HT₂ₐ Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP₂ PIP₂ PLC->PIP₂ Hydrolyzes IP₃ IP₃ PIP₂->IP₃ DAG DAG PIP₂->DAG Ca²⁺ Release Ca²⁺ Release IP₃->Ca²⁺ Release PKC Activation PKC Activation DAG->PKC Activation

Caption: Simplified signaling pathway of the 5-HT₂ₐ receptor.

G cluster_1 Radioligand Binding Assay Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with radioligand and competitor drug A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity C->D E Determine IC₅₀ and calculate Ki D->E

Caption: General workflow for a radioligand binding assay.

References

Reproducibility of 25I-NBMD Hydrochloride Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 25I-NBMD hydrochloride, a potent serotonin (B10506) 5-HT₂ₐ receptor agonist, alongside other relevant psychoactive compounds. The information presented herein is intended to support research and drug development efforts by offering a consolidated resource on the compound's pharmacological profile, experimental methodologies, and its relationship to key signaling pathways.

Introduction to this compound

This compound is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1][2] The addition of a methylenedioxybenzyl group to the amine significantly increases its affinity and activity at the serotonin 5-HT₂ₐ receptor.[1][3] Structurally, it is an analog of the more widely studied 25I-NBOMe, with the key difference being the substitution on the N-benzyl ring.[1] Research indicates that 25I-NBMD is a potent partial agonist at the human 5-HT₂ₐ receptor.[2]

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of this compound and comparable compounds at the human 5-HT₂ₐ receptor and other relevant targets. Data for 25I-NBOMe is included as a close structural analog to provide a broader context for the receptor interaction profile of N-benzylphenethylamines.

Table 1: 5-HT₂ₐ Receptor Binding Affinity and Functional Potency

Compound5-HT₂ₐ Ki (nM)5-HT₂ₐ EC₅₀ (nM)Receptor Activity
This compound 0.049–0.21[1][3]8.2[1][3]Partial Agonist[2]
25I-NBOMe0.044 - 0.6[2][4]0.47Full Agonist[2]
2C-I~16-fold lower affinity than 25I-NBOMe[2]~14-fold less potent than 25I-NBOMe in vivo[2]Full Agonist
LSD1.1 - 3.12.9 - 11Partial Agonist
Psilocybin (active metabolite Psilocin)6.013.8Partial Agonist

Table 2: Comparative Receptor Binding Profile (Ki in nM) of 25I-NBOMe

Data for 25I-NBOMe is presented as a proxy for 25I-NBMD due to the limited availability of a complete binding profile for the latter. It is plausible that 25I-NBMD exhibits a similar profile of lower affinity at dopaminergic and adrenergic receptors compared to its high affinity for the 5-HT₂ₐ receptor.[1]

Receptor25I-NBOMe Ki (nM)
Serotonin Receptors
5-HT₂ₐ0.6[4]
5-HT₂C4.6[4]
5-HT₁ₐ1800[4]
Dopamine Receptors
D₁6700[4]
D₂900[4]
D₃2100[4]
Adrenergic Receptors
α₁ₐ370[4]
α₂ₐ320[4]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable assay buffer.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold wash buffer.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay Protocol

This protocol is a generalized procedure for determining the functional potency (EC₅₀) of an agonist.

1. Cell Culture and Plating:

  • Culture cells stably or transiently expressing the human 5-HT₂ₐ receptor in an appropriate medium.

  • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to near confluence.

2. Dye Loading:

  • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in the assay buffer for a specified time (e.g., 60 minutes) at 37°C in the dark.

3. Compound Addition and Signal Detection:

  • After dye loading, wash the cells to remove excess dye.

  • Add varying concentrations of the test agonist (e.g., this compound) to the wells.

  • Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader or a flow cytometer. The change in fluorescence corresponds to the change in intracellular calcium concentration.

4. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity or the area under the curve.

  • Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Visualizations

5-HT₂ₐ Receptor Signaling Pathway

The primary mechanism of action of this compound is through the activation of the 5-HT₂ₐ receptor, which is a Gq/G₁₁-coupled G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade initiated upon agonist binding.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT₂ₐ Receptor G_protein Gαq/G₁₁ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Agonist 25I-NBMD Agonist->Receptor Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response Modulates enzyme activity PKC->Cellular_Response Phosphorylates target proteins

Caption: Canonical Gq-coupled signaling pathway of the 5-HT₂ₐ receptor.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of a compound for a target receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Incubation 4. Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Serial Dilution Compound_Prep->Incubation Filtration 5. Rapid Filtration Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting IC50_Calc 7. IC₅₀ Determination Counting->IC50_Calc Ki_Calc 8. Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Calcium Flux Assay

The following diagram illustrates the general workflow for a calcium flux assay to measure the functional activity of a compound.

Calcium_Flux_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Plating 1. Cell Plating (Receptor Expressing) Dye_Loading 2. Calcium-sensitive Dye Loading Cell_Plating->Dye_Loading Baseline_Reading 3. Baseline Fluorescence Measurement Dye_Loading->Baseline_Reading Compound_Addition 4. Test Compound Addition Baseline_Reading->Compound_Addition Signal_Detection 5. Post-addition Fluorescence Measurement Compound_Addition->Signal_Detection Response_Quantification 6. Response Quantification Signal_Detection->Response_Quantification EC50_Calc 7. EC₅₀ Determination Response_Quantification->EC50_Calc

Caption: Workflow for a cell-based calcium flux functional assay.

References

"comparative analysis of 25I-NBMD hydrochloride and LSD"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 25I-NBMD Hydrochloride and LSD for Researchers and Drug Development Professionals

Disclaimer: The following information is for research and informational purposes only. 25I-NBOMe (assumed from 25I-NBMD) and LSD are potent psychedelic compounds, and their use is subject to legal and ethical restrictions. This guide is intended for a scientific audience and does not endorse or encourage the use of these substances.

This guide provides a detailed comparative analysis of the pharmacological properties of 25I-NBOMe hydrochloride and lysergic acid diethylamide (LSD). The information is presented to aid researchers, scientists, and drug development professionals in understanding the similarities and differences between these two potent 5-HT2A receptor agonists.

Introduction

25I-NBOMe is a synthetic phenethylamine (B48288) derivative, while LSD is a semi-synthetic ergoline. Both compounds are known for their potent psychedelic effects, which are primarily mediated through their interaction with the serotonin (B10506) 5-HT2A receptor.[1][2] Despite sharing a common primary target, their broader receptor interaction profiles, functional activities, and in vivo effects exhibit notable differences. 25I-NBOMe is significantly more potent than LSD, and its effects can be more intense and unpredictable.[2]

Receptor Binding Affinity

The binding affinity of a compound for a receptor is a measure of how tightly it binds. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. Both 25I-NBOMe and LSD exhibit high affinity for the 5-HT2A receptor, with 25I-NBOMe demonstrating particularly high potency.[1] The receptor binding profiles of both compounds extend to other serotonin and dopamine (B1211576) receptors, which likely contributes to their distinct pharmacological effects.[3][4]

Receptor25I-NBOMe Ki (nM)LSD Ki (nM)
Serotonin Receptors
5-HT2A0.044 - 0.6[1]1.1 - 2.9[4]
5-HT2B1.91 - 130[1]4.9[4]
5-HT2C1.03 - 4.6[1]23[4]
5-HT1A~1800[3]1.1[4]
5-HT6-2.3[4]
5-HT5A-9 (in cloned rat tissues)[4]
Dopamine Receptors
D2-Agonist activity reported[3]

Functional Pharmacology

Functional assays measure the biological response that a compound elicits upon binding to a receptor. Key parameters include the half-maximal effective concentration (EC50), which indicates the concentration of a compound that produces 50% of its maximal effect, and the maximum effect (Emax).

25I-NBOMe is a potent full agonist at the human 5-HT2A receptor.[1] In contrast, some studies suggest that LSD acts as a partial agonist at the 5-HT2A receptor in certain functional assays.[5] The potency of 25I-NBOMe at the 5-HT2A receptor is reported to be in the sub-nanomolar to low nanomolar range.[1][5]

Receptor25I-NBOMe EC50 (nM)LSD EC50 (nM)Efficacy (Emax)
5-HT2A0.76 - 240[1]Similar potency to 25I-NBOMe in some assays[5]25I-NBOMe: Full agonist[1][5], LSD: Partial to full agonist[5]
5-HT2B111 - 130[1]--
5-HT2C2.38 - 88.9[1]-25I-NBOMe shows biased agonism[1]

Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6] It can also engage other signaling pathways, including the β-arrestin pathway. The differential activation of these pathways, known as biased agonism, can lead to distinct cellular and physiological responses.

Both 25I-NBOMe and LSD activate the canonical Gq/11 pathway. However, there is evidence of biased agonism for both compounds. LSD, in particular, has been shown to be biased towards the β-arrestin pathway compared to serotonin.[7] This biased signaling may contribute to the unique and long-lasting effects of LSD.[7] 25I-NBOMe also exhibits biased agonism, particularly at the 5-HT2C receptor.[1]

Gq_Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates Ligand 25I-NBOMe / LSD Ligand->5HT2A_R PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Cellular_Response Cellular Response (e.g., Neuronal Excitability) DAG->Cellular_Response Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response Binding_Assay_Workflow Start Start Prepare Prepare Receptor Membranes (e.g., from cells expressing 5-HT2A) Start->Prepare Incubate Incubate Membranes with Radioligand (e.g., [3H]ketanserin) and varying concentrations of test compound (25I-NBOMe or LSD) Prepare->Incubate Separate Separate bound from free radioligand (via vacuum filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand (using scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

References

Evaluating the Specificity of 25I-NBMD Hydrochloride for the 5-HT2A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 25I-NBMD hydrochloride's specificity for the serotonin (B10506) 2A (5-HT2A) receptor. Through a detailed comparison with other key ligands and an examination of supporting experimental data, this document aims to be a valuable resource for researchers in pharmacology and drug development.

Comparative Analysis of Receptor Binding and Functional Potency

The specificity of a ligand for its target receptor is a critical determinant of its pharmacological profile. To objectively assess this compound's specificity for the 5-HT2A receptor, its binding affinity (Ki) and functional potency (EC50) are compared with those of other well-characterized 5-HT2A receptor ligands. The data, summarized in the tables below, are compiled from various in vitro studies.

Table 1: Binding Affinity (Ki, nM) of Selected Ligands at Serotonin Receptors
Compound5-HT2A5-HT2C5-HT1A
25I-NBMD (25I-NBOMe) 0.6 [1]4.6 [1]1800 [1]
LSDSubnanomolar to low nanomolarLow nanomolarMicromolar
DOILow nanomolarSubnanomolarMicromolar
Serotonin (5-HT)Low nanomolarLow nanomolarLow nanomolar

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50, nM) of Selected Ligands at the 5-HT2A Receptor
CompoundEC50 (nM)Assay Type
25I-NBOMe 0.04 - 0.5 [2]Calcium Mobilization
LSD0.5 - 1.5Inositol (B14025) Phosphate Accumulation[3]
DOI1 - 9Calcium Mobilization[4]
Serotonin (5-HT)~40Inositol Phosphate Accumulation[3]

Lower EC50 values indicate higher potency.

The data clearly indicates that this compound, also widely known as 25I-NBOMe, is a highly potent and selective agonist for the 5-HT2A receptor. Its sub-nanomolar binding affinity for the 5-HT2A receptor is significantly higher than for the 5-HT2C and 5-HT1A receptors, demonstrating its high specificity.[1] Functionally, it is a very potent agonist, with EC50 values in the sub-micromolar range.[2]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to characterize ligand-receptor interactions. Below are detailed methodologies for the key assays cited.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared.[5]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand with known affinity for the 5-HT2A receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI) and varying concentrations of the unlabeled test compound (e.g., this compound).[5][6]

  • Equilibrium: The incubation is carried out until equilibrium is reached, typically for 60 minutes at room temperature.[6]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[7]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[8]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Inositol Phosphate (IP1) Accumulation Assay

This functional assay measures the potency of an agonist by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1), following receptor activation. The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1.

Protocol:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in 96-well plates.

  • Stimulation: The cells are stimulated with varying concentrations of the agonist (e.g., this compound) in the presence of lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.

  • Lysis: After an incubation period, the cells are lysed to release the intracellular IP1.

  • Detection: The concentration of IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. This assay is a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.[9]

  • Data Analysis: The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.[3]

Calcium Mobilization Assay

This is another functional assay that measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.

Protocol:

  • Cell Culture and Dye Loading: Cells expressing the 5-HT2A receptor are seeded in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Addition: Varying concentrations of the agonist are added to the wells.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium levels.

  • Data Analysis: The EC50 value is calculated from the concentration-response curve of the peak fluorescence signal.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.

G_signaling 5-HT2A Receptor Signaling Pathway Ligand 5-HT2A Agonist (e.g., 25I-NBMD) Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins

Caption: 5-HT2A receptor activation by an agonist leads to a Gq-mediated signaling cascade.

G_workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes with 5-HT2A Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand ([³H]Ketanserin) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: A typical workflow for a competitive radioligand binding assay to determine Ki.

References

A Comparative Analysis of 25I-NBMD and Its Analogs for Serotonin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the phenethylamine (B48288) derivative 25I-NBMD and its structural analogs, focusing on their pharmacological properties at serotonin (B10506) receptors. The information presented is intended to support research and drug development efforts by providing a clear, data-driven overview of the structure-activity relationships within this potent class of 5-HT2A receptor agonists.

Introduction to N-Benzylphenethylamines

The N-benzylphenethylamine scaffold has been a focal point of medicinal chemistry research due to the discovery that N-benzyl substitution on psychedelic phenethylamines, such as 2C-I, dramatically enhances affinity and functional activity at the 5-HT2A receptor.[1][2] This class of compounds, often referred to by the slang term "NBOMes," includes a wide array of analogs with varying substituents on both the phenethylamine and N-benzyl moieties.[1] 25I-NBMD, or N-[(2H-1,3-benzodioxol-4-yl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine, is a notable member of this family, distinguished by its N-methylenedioxybenzyl group.[3]

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of 25I-NBMD and a selection of its analogs at the human 5-HT2A and 5-HT2C receptors. These data are crucial for understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with their primary molecular targets.

Table 1: Receptor Binding Affinities (Ki, nM) of 25I-NBMD and Analogs

Compound4-substituentN-benzyl substituent5-HT2A Ki (nM)5-HT2C Ki (nM)
2C-IIodo-8.024
25I-NBMD Iodo2,3-methylenedioxy0.049 - 0.21 [3]-
25I-NBOMeIodo2-methoxy0.044 - 0.61.03 - 4.6
25I-NBOHIodo2-hydroxy--
25B-NBOMeBromo2-methoxy0.181.1
25C-NBOMeChloro2-methoxy0.251.4
25D-NBOMeMethyl2-methoxy--
25E-NBOMeEthyl2-methoxy--
25H-NBOMeHydrogen2-methoxy1.44.4
25N-NBOMeNitro2-methoxy--

Table 2: Functional Potencies (EC50, nM) of 25I-NBMD and Analogs

Compound4-substituentN-benzyl substituent5-HT2A EC50 (nM)5-HT2C EC50 (nM)
2C-IIodo-110180
25I-NBMD Iodo2,3-methylenedioxy8.2 [3]-
25I-NBOMeIodo2-methoxy0.04 - 0.50.3 - 2.1
25I-NBOHIodo2-hydroxy--
25B-NBOMeBromo2-methoxy0.110.8
25C-NBOMeChloro2-methoxy0.161.1
25D-NBOMeMethyl2-methoxy--
25E-NBOMeEthyl2-methoxy--
25H-NBOMeHydrogen2-methoxy1.13.5
25N-NBOMeNitro2-methoxy--

Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveal several key SAR trends for N-benzylphenethylamines:

  • N-Benzyl Substitution: The addition of an N-benzyl group, particularly with an ortho-substituent containing an oxygen atom (e.g., methoxy (B1213986) in NBOMes or the methylenedioxy in NBMD), dramatically increases both binding affinity and functional potency at the 5-HT2A receptor compared to the parent phenethylamine (e.g., 2C-I).[1][2]

  • 4-Position Substituent: The nature of the substituent at the 4-position of the phenethylamine ring influences potency. Halogen substituents (I, Br, Cl) generally confer high potency.

  • N-Benzyl Moiety Variation: While the 2-methoxybenzyl (NBOMe) series is well-characterized, other substitutions on the N-benzyl ring, such as the 2,3-methylenedioxy group in 25I-NBMD, also result in high-affinity ligands.[3] The N-(2-hydroxybenzyl) substitution (NBOH series) has been reported to generally confer higher activity at the 5-HT2A receptor compared to the N-(2-methoxybenzyl) substitution.[2]

Experimental Protocols

Synthesis: Reductive Amination

The most common and versatile method for synthesizing N-benzylphenethylamines is reductive amination.[4] This one-pot reaction involves the condensation of a phenethylamine with a substituted benzaldehyde (B42025) to form an imine, which is then reduced in situ to the corresponding secondary amine.[4]

Materials:

Procedure:

  • To a suspension of the phenethylamine hydrochloride and the corresponding benzaldehyde in ethanol, add triethylamine.

  • Stir the reaction mixture at room temperature until imine formation is complete (typically 30 minutes to 3 hours, monitored by TLC or GC).[4]

  • Add sodium borohydride to the reaction mixture and continue stirring until the reduction is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzylphenethylamine.

  • Purify the crude product by column chromatography.

In Vitro Pharmacology: Radioligand Binding and Functional Assays

The pharmacological activity of these compounds is typically assessed through in vitro radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist potency (EC50) and efficacy.[5]

Radioligand Binding Assay (for 5-HT2A Receptor Affinity):

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assay (e.g., Calcium Mobilization for 5-HT2A Receptor Potency):

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence, indicative of intracellular calcium mobilization upon receptor activation, is measured using a plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 and maximal efficacy (Emax) of the compound.

Visualizations

G_protein_signaling 5-HT2A Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 25I-NBMD / Analog Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A receptor Gq/11 signaling cascade.

experimental_workflow Experimental Workflow for Pharmacological Profiling cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Pharmacology cluster_sar SAR Analysis start Starting Materials (Phenethylamine & Benzaldehyde) reaction Reductive Amination start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assay characterization->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) characterization->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_value Determine Ki data_analysis->ki_value ec50_value Determine EC50 data_analysis->ec50_value sar Structure-Activity Relationship Analysis ki_value->sar ec50_value->sar

Caption: Workflow for synthesis and in vitro profiling.

References

Unveiling the Functional Profile of 25I-NBMD Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the functional activity of 25I-NBMD hydrochloride, a potent serotonin (B10506) 5-HT2A receptor partial agonist. Through a detailed comparison with its structural analogs, 25I-NBOMe and the parent compound 2C-I, this document offers valuable insights supported by experimental data to inform research and development in the fields of pharmacology and neuroscience.

Comparative Analysis of Functional Activity

This compound is a derivative of the phenethylamine (B48288) hallucinogen 2C-I, distinguished by the addition of a methylenedioxy-benzyl group to the amine.[1][2] This structural modification significantly enhances its affinity and activity at the serotonin 5-HT2A receptor.[1][2] In vitro studies have consistently characterized 25I-NBMD as a potent partial agonist at the human 5-HT2A receptor.[3]

The functional potency of this compound is demonstrated by its half-maximal effective concentration (EC50) of 8.2 nM.[1][2] Its high affinity for the 5-HT2A receptor is further evidenced by its low nanomolar equilibrium dissociation constant (Ki) ranging from 0.049 to 0.21 nM.[1][2]

The following tables present a quantitative comparison of the functional activity of this compound with its key analogs, 25I-NBOMe and 2C-I, at the 5-HT2A receptor.

Compound5-HT2A Receptor Affinity (Ki, nM)5-HT2A Receptor Functional Potency (EC50, nM)
This compound 0.049 - 0.21 [1][2]8.2 [1][2]
25I-NBOMe~0.044[4]~0.47[4]
2C-I~103[4]~66[4]

Table 1: Comparative 5-HT2A Receptor Affinity and Potency.

Compound5-HT2A Receptor Efficacy
This compound Partial Agonist[3]
25I-NBOMeFull Agonist[4]
2C-IFull Agonist[4]

Table 2: Comparative 5-HT2A Receptor Efficacy.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound involves the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation predominantly engages the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG Hydrolyzes PIP2 to 25I_NBMD 25I-NBMD 25I_NBMD->5HT2A_R Binds to PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Functional_Assay_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293 cells expressing 5-HT2A) Start->Cell_Culture Incubation Incubate Cells with Compounds/Radioligand Cell_Culture->Incubation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubation Assay_Specific_Steps Assay-Specific Steps (e.g., cell lysis, addition of reagents) Incubation->Assay_Specific_Steps Measurement Measure Signal (e.g., radioactivity, fluorescence) Assay_Specific_Steps->Measurement Data_Analysis Data Analysis (Calculate Ki, EC50, Efficacy) Measurement->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 25I-NBMD Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 25I-NBMD hydrochloride, a research chemical. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Precautionary Measures

While the Safety Data Sheet (SDS) for this compound may indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle it with caution. Related compounds, such as 25I-NBOMe, are classified as hazardous, highlighting the importance of treating all novel research chemicals with a high degree of care.[1][2][3]

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Avoid Contamination: Prevent the substance from coming into contact with skin or eyes. In case of contact, rinse the affected area thoroughly with water.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The following procedure outlines a safe and compliant approach:

Step 1: Consult the Safety Data Sheet (SDS) Before initiating any disposal procedure, thoroughly review the SDS for this compound. The SDS contains essential information on handling, storage, and disposal.[4]

Step 2: Contact Your Institution's Environmental Health and Safety (EHS) Department Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[5] They are knowledgeable about specific institutional protocols and local regulations. Inform them about the chemical you intend to dispose of and request specific instructions.

Step 3: Waste Segregation and Labeling

  • Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS department.

  • Collect the waste in a designated, leak-proof container that is compatible with the chemical.

  • Clearly label the waste container with the full chemical name: "this compound."

Step 4: Secure Storage Store the labeled waste container in a secure, designated area away from incompatible materials. The storage location should be inaccessible to unauthorized personnel. For controlled substances, federal regulations mandate storage in a securely locked, substantially constructed cabinet.[6] While 25I-NBMD's legal status may vary, treating it with this level of security is a recommended best practice.

Step 5: Arrange for Professional Disposal Your EHS department will coordinate the pickup and disposal of the chemical waste through an approved hazardous waste management vendor.[5] These vendors are equipped to handle and dispose of research chemicals in an environmentally sound and legally compliant manner.

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation to disperse any airborne particles.[1]

  • Contain the Spill: Use appropriate absorbent materials to contain the spill.[1]

  • Collect the Waste: Carefully collect the spilled material and any contaminated absorbent materials. Place them in a labeled chemical waste container.[1]

  • Decontaminate: Clean the spill area with soap and water or another appropriate cleaning agent.[1]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Regulatory Considerations

Researchers must be aware that regulations for handling and disposing of research chemicals, particularly psychoactive compounds, can be stringent and may vary by location. The U.S. Drug Enforcement Administration (DEA) regulates controlled substances, and it is the responsibility of the Principal Investigator to ensure compliance with all applicable laws.[6][7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to Dispose of This compound sds Consult Safety Data Sheet (SDS) start->sds ehs Contact Environmental Health and Safety (EHS) Department sds->ehs segregate Segregate and Label Waste in a Designated Container ehs->segregate store Store Securely in a Designated Area segregate->store pickup Arrange for Professional Waste Pickup via EHS store->pickup end_proc End of Procedure pickup->end_proc

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.